molecular formula C7H9NO4 B058355 Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CAS No. 123770-62-7

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No.: B058355
CAS No.: 123770-62-7
M. Wt: 171.15 g/mol
InChI Key: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H9NO4 and a molecular weight of 171.15 g/mol, this compound features a versatile isoxazole ring core functionalized with both a hydroxymethyl group and an ethyl ester moiety . This structure makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its molecular structure is defined by the SMILES notation CCOC(=O)C1=NOC(=C1)CO and the InChI Key ZWVVVEYXDQMHGQ-UHFFFAOYSA-N . The isoxazole scaffold is of significant interest in medicinal chemistry. Recent research highlights the potential of structurally related ethyl isoxazole-3-carboxylate derivatives, demonstrating their promise as key intermediates in the design and synthesis of new therapeutic agents. For instance, such derivatives have been explored as novel antimycobacterial leads against drug-resistant Myobacterium tuberculosis strains, showcasing the pharmacophoric relevance of this chemical class . Researchers utilize this compound as a precursor for further chemical modifications, leveraging the reactivity of both the ester and the hydroxymethyl groups to access a diverse array of analogs. It is essential to handle this material with care. Please refer to the safety data sheet for comprehensive handling instructions. This product is strictly intended for research use in a laboratory setting and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429014
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-62-7
Record name Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123770-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a key cycloaddition-condensation reaction to form a protected intermediate, followed by a deprotection step. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthetic Strategy

The most direct and well-documented approach to synthesizing this compound proceeds through a two-step sequence:

  • [3+2] Cycloaddition-Condensation: A base-catalyzed reaction between ethyl nitroacetate and a protected form of propargyl alcohol, such as propargyl benzoate, to construct the isoxazole ring. This reaction yields Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.

  • Deprotection: Removal of the benzoyl protecting group to unveil the hydroxymethyl functionality, yielding the final target compound.

This strategy is advantageous due to the use of readily available starting materials and a robust cycloaddition reaction that proceeds in high yield.

Detailed Synthesis Pathway

The synthesis pathway can be visualized as a two-step process starting from commercially available precursors.

Synthesis_Pathway cluster_step1 Step 1: Cycloaddition-Condensation cluster_step2 Step 2: Deprotection ENA Ethyl Nitroacetate Intermediate Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate ENA->Intermediate ENA->Intermediate NaOH, H₂O/EtOH, 60°C PB Propargyl Benzoate PB->Intermediate FinalProduct This compound Intermediate_ref Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Intermediate_ref->FinalProduct Intermediate_ref->FinalProduct Base or Acid Hydrolysis

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This procedure is adapted from a reported NaOH-catalyzed cycloaddition-condensation reaction.[1]

Materials:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Ethanol

  • Water

  • Petroleum Ether (PE)

  • Ethyl Acetate (AcOEt)

  • Triethylamine (Et₃N)

Procedure:

  • To a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg), add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol).[1]

  • Vigorously stir the mixture in a sealed tube at 60 °C for 16 hours.[1]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel. The eluent for the chromatography is a mixture of petroleum ether and ethyl acetate (5:1) containing 3% triethylamine.[1]

Quantitative Data for Step 1

ParameterValueReference
Yield86%[1]
Reaction Time16 hours[1]
Reaction Temperature60 °C[1]
Molar Ratio (Propargyl Benzoate:Ethyl Nitroacetate)1 : 2.5[1]
CatalystSodium Hydroxide[1]
Step 2: Deprotection to Yield this compound

The hydrolysis of the benzoate ester can be achieved under standard basic or acidic conditions. The choice of method may depend on the stability of the isoxazole ring to the specific conditions. A mild basic hydrolysis is generally preferred.

Illustrative Procedure (Basic Hydrolysis):

Materials:

  • Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

  • Methanol or Ethanol

  • Sodium hydroxide or Potassium carbonate

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate in methanol or ethanol.

  • Add a stoichiometric amount of aqueous sodium hydroxide or potassium carbonate.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Alternative Synthetic Approaches

While the protected intermediate route is well-defined, other general methods for isoxazole synthesis could be adapted to produce this compound. These methods often involve 1,3-dipolar cycloaddition reactions.[2][3]

Conceptual Workflow for Alternative Syntheses

Alternative_Syntheses cluster_cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide Nitrile Oxide Precursor FinalProduct This compound NitrileOxide->FinalProduct NitrileOxide->FinalProduct [3+2] Alkyne Substituted Alkyne Alkyne->FinalProduct Alkyne->FinalProduct

Caption: General 1,3-dipolar cycloaddition approach to isoxazoles.

These alternative routes might involve:

  • Reaction of Hydroxyimidoyl Chlorides with Alkynes: A suitable hydroxyimidoyl chloride could be reacted with an alkyne containing the desired ester and protected hydroxymethyl functionalities.[3]

  • Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine: A 1,3-dicarbonyl compound bearing the necessary substituents could be condensed with hydroxylamine to form the isoxazole ring.[4]

These methods would require the synthesis of more complex starting materials compared to the primary pathway described.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process involving the formation of a benzoyl-protected intermediate via a high-yielding cycloaddition-condensation reaction, followed by a standard deprotection step. This pathway offers a reliable and scalable route for obtaining this important heterocyclic compound for applications in research and drug development.

References

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This guide is intended to serve as a technical resource, consolidating available data to support research and development efforts involving this heterocyclic compound.

Core Chemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry.[1][2] The specific arrangement of the ester and hydroxymethyl groups on this scaffold makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical and Structural Data

Property Value Source(s)
Molecular Formula C₇H₉NO₄ [3][4][5]
Molecular Weight 171.15 g/mol [3][5]
IUPAC Name ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate [4]
CAS Number 104776-69-4 N/A
SMILES CCOC(=O)C1=NOC(=C1)CO [4]
InChIKey ZWVVVEYXDQMHGQ-UHFFFAOYSA-N [4]
Physical State Solid (predicted based on similar compounds)
Melting Point Data not available
Boiling Point Data not available

| Solubility | Data not available | |

Spectroscopic Data: While specific experimental spectra for the title compound are not readily available in the public domain, predicted mass spectrometry data has been calculated.

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 172.06044 132.6
[M+Na]⁺ 194.04238 141.2
[M-H]⁻ 170.04588 134.6

Source: PubChem[4]

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, commonly involving a 1,3-dipolar cycloaddition reaction. A plausible and efficient route for preparing the title compound involves the reaction of an appropriate alkyne with an activated nitro compound.

This protocol is adapted from a described procedure for a structurally similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[6] The key reaction is the sodium hydroxide-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl alcohol.

Materials:

  • Propargyl alcohol

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (e.g., 4 M)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction tube, add propargyl alcohol (1.0 equivalent), ethyl nitroacetate (2.5 equivalents), water, and ethanol.

  • Add a catalytic amount of a 4 M NaOH solution (e.g., 0.1 equivalents) to the mixture.

  • Seal the tube and stir the mixture vigorously at a controlled temperature (e.g., 60 °C) for 16-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • The resulting residue can be purified by flash column chromatography on silica gel. A gradient eluent system, such as petroleum ether/ethyl acetate containing a small percentage of triethylamine (e.g., 3%), can be effective for separation.

  • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield this compound as the final product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reagents: - Propargyl Alcohol - Ethyl Nitroacetate - EtOH / H₂O catalyst Add NaOH Catalyst reagents->catalyst heat Heat & Stir (e.g., 60°C, 16h) catalyst->heat monitor Monitor via TLC heat->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate chromatography Flash Column Chromatography (Silica Gel, PE/EtOAc) concentrate->chromatography product Final Product chromatography->product

Caption: Workflow for the proposed synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities for this compound have not been extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[1][2] Derivatives of the isoxazole-3-carboxylate core have shown promise in various therapeutic areas.

Key Therapeutic Areas for Isoxazole Derivatives:

  • Antimycobacterial Agents: A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates demonstrated significant in vitro efficacy against Mycobacterium tuberculosis H₃₇Rv strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL.[7] This highlights the potential of the isoxazole-3-carboxylate scaffold in developing new anti-tuberculosis leads.

  • Xanthine Oxidase Inhibition: Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed and synthesized as novel inhibitors of xanthine oxidase, a key enzyme in the production of uric acid.[8] These compounds are being explored for the treatment of hyperuricemia and gout.[8]

  • General Bioactivity: The isoxazole ring is a versatile structural motif found in compounds with a broad range of activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties.[1][9]

The title compound, with its reactive hydroxymethyl and ester functional groups, serves as an ideal starting point or intermediate for the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities, leveraging the proven potential of the isoxazole core.

G cluster_targets Potential Biological Targets scaffold Ethyl 5-(hydroxymethyl) isoxazole-3-carboxylate (Core Scaffold) derivatization Chemical Derivatization (Modification of -OH and -COOEt) scaffold->derivatization Functionalization library Library of Novel Isoxazole Derivatives derivatization->library tb Mycobacterium tuberculosis library->tb Biological Screening xo Xanthine Oxidase (Gout) library->xo Biological Screening other Other Enzymes, Receptors, etc. library->other Biological Screening

Caption: Drug discovery workflow starting from a core chemical scaffold.

References

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS: 123770-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. While specific biological data for this particular compound is limited in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 123770-62-7[4][5][6][7]
Molecular Formula C₇H₉NO₄[4][5][6][7]
Molecular Weight 171.15 g/mol [4][6]
IUPAC Name This compound
Synonyms 5-Hydroxymethylisoxazole-3-carboxylic acid ethyl ester; 3-carbethoxy-5-hydroxymethylisoxazole; 3-ethoxycarbonyl-5-hydroxymethylisoxazole[4][6]
Physical Form Liquid
Purity ≥95%[8]
Storage Temperature 2-8°C, Sealed in dry conditions
Boiling Point (Predicted) 338.8 ± 32.0 °C[6]
Density (Predicted) 1.280 ± 0.06 g/cm³[6]
InChI Key ZWVVVEYXDQMHGQ-UHFFFAOYSA-N[4]
SMILES CCOC(=O)C1=NOC(=C1)CO[9]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[10]

Reaction: 1,3-Dipolar cycloaddition of ethyl nitroacetate and propargyl alcohol (2-propyn-1-ol).

Reagents and Materials:

  • Ethyl nitroacetate

  • 2-Propyn-1-ol

  • Ethanol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane

  • Methanol

  • Ace pressure tube

  • Silica gel for column chromatography

Procedure:

  • In an Ace pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol) to the solution.

  • Seal the reaction tube and heat the mixture at 80°C for 72 hours.

  • After the reaction is complete, cool the tube to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

  • Elute the product using a gradient of dichloromethane and methanol (0% to 6% v/v methanol).

  • The final product, this compound, is obtained as an oil. The reported yield is 2.32 g (81%).[10]

Characterization:

  • ESI/APCI (+): m/z 172 ([M+H]⁺)[10]

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow, from starting materials to the purified product.

Synthesis_Workflow Reagents Starting Materials: - Ethyl nitroacetate - 2-Propyn-1-ol - Ethanol - DABCO Reaction Reaction: - Ace pressure tube - 80°C, 72 hours Reagents->Reaction Mixing Workup Workup: - Cool to RT - Concentrate under  reduced pressure Reaction->Workup Completion Purification Purification: - Flash column chromatography  (Silica gel) - Eluent: Dichloromethane/  Methanol gradient Workup->Purification Crude Product Product Final Product: This compound (Oil, 81% yield) Purification->Product Purified

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Applications

While direct biological studies on this compound are not extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The pharmacological actions of isoxazole derivatives are diverse and include:

  • Anti-inflammatory: Valdecoxib, a COX-2 inhibitor, features an isoxazole ring.[2]

  • Antimicrobial: Several isoxazole derivatives have demonstrated antibacterial and antifungal activities.[11][12]

  • Anticancer: Researchers have synthesized and evaluated isoxazole derivatives for their potential as anticancer agents.[3][13]

  • Antitubercular: Certain isoxazole-containing compounds have shown activity against Mycobacterium tuberculosis.[1]

The presence of a hydroxymethyl group and an ethyl ester group on the isoxazole ring of the title compound provides reactive handles for further chemical modifications. This makes this compound a versatile intermediate for the synthesis of a library of more complex molecules with potential therapeutic applications.

The logical relationship for its potential in drug discovery is outlined in the following diagram.

Drug_Discovery_Logic Core This compound (CAS: 123770-62-7) Scaffold Known Bioactive Scaffold: Isoxazole Ring Core->Scaffold Handles Reactive Functional Groups: - Hydroxymethyl - Ethyl Ester Core->Handles Modification Chemical Modification and Library Synthesis Scaffold->Modification Handles->Modification Screening High-Throughput Screening for Biological Activity Modification->Screening Leads Identification of Lead Compounds Screening->Leads Development Further Drug Development Leads->Development

Caption: Role in drug discovery logical flow.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a reproducible synthetic route. While its own biological profile remains to be fully elucidated, its structural features, particularly the presence of the versatile isoxazole core and functional groups amenable to further modification, position it as a promising starting material for the development of novel, biologically active compounds. This guide provides a foundational resource for researchers to facilitate its use in synthetic and medicinal chemistry programs. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

A Technical Guide to the Spectroscopic Profile of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its isoxazole core is a key structural motif in a variety of biologically active molecules. Understanding the spectroscopic characteristics of this compound is fundamental for its synthesis, purification, and characterization, ensuring the integrity of subsequent research and development activities. This guide provides a summary of available spectroscopic and synthesis data, offering a technical resource for professionals in the field.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉NO₄--INVALID-LINK--
Molecular Weight171.15 g/mol --INVALID-LINK--
Monoisotopic Mass171.05316 Da--INVALID-LINK--[1]

Spectroscopic Data

Direct experimental spectra for the target compound are not available in the cited literature. The following tables present predicted mass spectrometry data for this compound and experimental data for related isoxazole analogs to serve as a reference.

Mass Spectrometry (Predicted)

Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.06044132.6
[M+Na]⁺194.04238141.2
[M-H]⁻170.04588134.6
[M+NH₄]⁺189.08698151.5
[M+K]⁺210.01632141.8
[M+H-H₂O]⁺154.05042126.8
[M+HCOO]⁻216.05136154.9
[M+CH₃COO]⁻230.06701173.9
Spectroscopic Data of Related Isoxazole Analogs

The following tables provide ¹H NMR, ¹³C NMR, and IR data for compounds with a similar isoxazole core, which can be used for comparative analysis.

Table 2: ¹H and ¹³C NMR Data for Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and its Hydrogenation Product [2]

Note: Compound 3 is Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. Compound 5 is its hydrogenation product, Ethyl (Z)-2-amino-4-oxo-2-pentanoate.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3 1.44 (t, J=7.2 Hz, 3H), 4.48 (q, J=7.2 Hz, 2H), 5.51 (s, 2H), 7.10 (s, 1H), 7.47 (t, J=7.8 Hz, 2H), 7.62 (t, J=7.5 Hz, 1H), 8.07 (d, J=7.8 Hz, 2H)14.1, 62.9, 63.3, 104.2, 128.6, 129.8, 130.0, 133.7, 159.2, 160.7, 165.7, 171.1
5 1.34 (t, J=7.2 Hz, 3H), 2.16 (s, 3H), 4.30 (q, J=7.2 Hz, 2H), 5.10 (s, 1H), 5.77 (br s, 1H), 8.97 (br s, 1H)14.4, 30.3, 62.0, 96.8, 145.5, 164.8, 196.2

Table 3: IR Spectral Data for Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate [2]

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1725
C=O (benzoyl)1715
C=N1600

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of ethyl nitroacetate with propargyl alcohol. The following is a representative protocol:

Materials and Reagents:

  • Ethyl nitroacetate

  • Propargyl alcohol (2-propyn-1-ol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a pressure tube, dissolve propargyl alcohol and ethyl nitroacetate in ethanol.

  • Add a catalytic amount of DABCO to the solution.

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.

This procedure is expected to yield this compound as an oil.

Visualizations

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process involving the combination of reagents, reaction under specific conditions, and subsequent purification.

G reagents Ethyl Nitroacetate + Propargyl Alcohol + DABCO in Ethanol reaction Reaction (80 °C, 72h) reagents->reaction concentration Concentration (Reduced Pressure) reaction->concentration purification Flash Column Chromatography (Silica Gel, DCM/MeOH) concentration->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

G synthesis Synthesized Compound ms Mass Spectrometry (Molecular Weight) synthesis->ms nmr NMR Spectroscopy (¹H & ¹³C) (Structural Connectivity) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir characterization Structural Confirmation & Purity Assessment ms->characterization nmr->characterization ir->characterization

Caption: Interrelation of spectroscopic methods for chemical characterization.

References

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, based on available scientific literature.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a five-membered isoxazole ring substituted with an ethyl carboxylate group at position 3 and a hydroxymethyl group at position 5.

Chemical Identifiers
IdentifierValue
IUPAC Name ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate[8]
CAS Number 123770-62-7[9]
Molecular Formula C7H9NO4[8][9][10]
Molecular Weight 171.15 g/mol [9]
SMILES String CCOC(=O)C1=NOC(=C1)CO[8]
InChI Key ZWVVVEYXDQMHGQ-UHFFFAOYSA-N[8]
Predicted Physicochemical Properties
PropertyValue
Monoisotopic Mass 171.05316 Da[8]
XlogP (predicted) 0.1[8]
Crystallographic Data for a Related Compound: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[11][12][13]
ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.750 (8)
b (Å) 14.589 (13)
c (Å) 9.397 (8)
β (°) 116.872 (13)
Volume (ų) 1192.3 (18)
Z 4

In this related structure, the dihedral angle between the phenyl and isoxazole rings is 43.40 (13)°, and the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring.[11] This suggests that the substituent groups on the isoxazole ring of this compound may also exhibit some degree of rotational freedom.

Synthesis and Characterization

A general procedure for the synthesis of this compound has been described. The synthesis involves the reaction of ethyl nitroacetate and 2-propyn-1-ol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl nitroacetate

  • 2-Propyn-1-ol

  • Ethanol

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane

  • Methanol

Procedure:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.194 g, 1.68 mmol) to the solution.

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, using a dichloromethane and methanol gradient (0% to 6% methanol v/v) as the eluent.

  • The final product, this compound, is obtained as an oil.

Characterization:

  • Mass Spectrometry (ESI/APCI (+)): m/z 172 ([M+H]+)

Synthesis Workflow

Synthesis_Workflow reagents Ethyl nitroacetate + 2-Propyn-1-ol + DABCO in Ethanol reaction Reaction (80 °C, 72 h) reagents->reaction workup Concentration reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Known Biological Activities of Isoxazole Derivatives
  • Anticancer Activity: Isoxazole derivatives have been shown to induce apoptosis and inhibit various enzymes implicated in cancer progression, such as aromatase, tubulin, topoisomerase, and histone deacetylases (HDACs).[3] Some isoxazole-containing compounds have demonstrated significant anticancer potential against prostate cancer cell lines.[1]

  • Antimicrobial Activity: Various isoxazole derivatives have exhibited antibacterial and antifungal properties.[1][2][5]

  • Enzyme Inhibition: Isoxazole-based compounds have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and carbonic anhydrase.[14][15]

Potential Signaling Pathways

Given the anticancer activity of many isoxazole derivatives, potential signaling pathways that could be modulated by this compound include those involved in apoptosis, cell cycle regulation, and angiogenesis. However, without specific experimental data for this compound, any proposed pathway remains speculative.

Potential_Signaling_Pathway cluster_cell Cancer Cell molecule This compound target_enzyme Potential Target Enzyme (e.g., Kinase, Topoisomerase) molecule->target_enzyme Inhibition signaling_cascade Downstream Signaling Cascade target_enzyme->signaling_cascade apoptosis Apoptosis signaling_cascade->apoptosis cell_cycle_arrest Cell Cycle Arrest signaling_cascade->cell_cycle_arrest

Caption: Hypothetical signaling pathway for the anticancer activity of an isoxazole derivative.

Conclusion

This compound is a molecule of interest for further investigation in drug discovery and development. Its isoxazole core suggests the potential for a range of biological activities. The provided synthesis protocol offers a clear pathway for obtaining this compound for further studies. Future research should focus on obtaining experimental structural data through X-ray crystallography and conducting comprehensive biological evaluations to elucidate its specific mechanisms of action and therapeutic potential.

References

The Isoxazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its electronic nature, ability to participate in hydrogen bonding, and metabolic stability, make it a highly versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole ring, with a focus on its role in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Physicochemical Properties and Pharmacokinetic Profile

The isoxazole ring's electronic properties can be fine-tuned through substitution, allowing for the modulation of a compound's acidity, basicity, and lipophilicity. This adaptability is crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the isoxazole ring is generally stable to metabolic degradation, contributing to improved in vivo efficacy.

Anticancer Activity of Isoxazole Derivatives

The isoxazole moiety is a prominent feature in a multitude of compounds exhibiting potent anticancer activity. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A significant number of isoxazole-containing compounds have demonstrated remarkable cytotoxicity against various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

CompoundCancer Cell LineIC50Reference
Isoxazole Derivative 1K562 (Human erythroleukemic)71.57 ± 4.89 nM[1]
Isoxazole Derivative 2K562 (Human erythroleukemic)18.01 ± 0.69 nM[1]
Isoxazole Derivative 3K562 (Human erythroleukemic)44.25 ± 10.90 nM[1]
Isoxazole Derivative 4K562 (Human erythroleukemic)70.12 ± 5.80 nM[1]
Isoxazole Derivative 5K562 (Human erythroleukemic)35.21 ± 6.20 nM[1]
Isoxazole-Curcumin Derivative 40MCF7 (Human breast cancer)3.97 µM[2]
Curcumin (Parent Compound)MCF7 (Human breast cancer)21.89 µM[2]
3,5-disubstituted isoxazole 4aU87 (Human glioblastoma)61.4 µM[2][3]
3,5-disubstituted isoxazole 4bU87 (Human glioblastoma)42.8 µM[2][3]
3,5-disubstituted isoxazole 4cU87 (Human glioblastoma)67.6 µM[2][3]
Temozolomide (Positive Control)U87 (Human glioblastoma)53.85 µM[2][3]
Isoxazoline derivative 16aHT1080 (Human fibrosarcoma)16.1 µM[2][3]
Isoxazoline derivative 16bHT1080 (Human fibrosarcoma)10.72 µM[2][3]
Isoxazoline derivative 16cHT1080 (Human fibrosarcoma)9.02 µM[2][3]
Diosgenin-isoxazole derivative 24MCF-7 (Human breast cancer)9.15 ± 1.30 µM[3]
Diosgenin-isoxazole derivative 24A549 (Human lung adenocarcinoma)14.92 ± 1.70 µM[3]
Forskolin C1-isoxazole derivative 14fMCF-7 (p53-positive breast cancer)0.5 µM[4]
Forskolin C1-isoxazole derivative 14fBT-474 (p53-negative breast cancer)0.5 µM[4]
Signaling Pathways in Cancer Targeted by Isoxazole Derivatives

Isoxazole-containing drugs exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis.

apoptosis_pathway Isoxazole_Derivatives Isoxazole Derivatives HSP90 HSP90 Inhibition Isoxazole_Derivatives->HSP90 Cell_Cycle_Arrest Cell Cycle Arrest Isoxazole_Derivatives->Cell_Cycle_Arrest PARP_Inhibition PARP Inhibition Isoxazole_Derivatives->PARP_Inhibition Apoptosis Apoptosis HSP90->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death DNA_Damage DNA Damage Accumulation PARP_Inhibition->DNA_Damage DNA_Damage->Apoptosis

Mechanism of anticancer action for isoxazole derivatives.
Experimental Protocol: Annexin V Apoptosis Assay

This protocol outlines the general steps for assessing apoptosis induced by isoxazole derivatives using Annexin V staining and flow cytometry.[1]

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., K562) in appropriate medium to 70-80% confluency.

    • Treat cells with various concentrations of the isoxazole derivative for a specified time (e.g., 72 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation.

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) indicates early apoptotic cells (phosphatidylserine externalization).

    • PI signal indicates late apoptotic or necrotic cells (loss of membrane integrity).

  • Data Analysis:

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Isoxazole-chalcone 28Staphylococcus aureus1[5][6]
Candida albicans2[5]
Dihydropyrazole 45Candida albicans2[5]
Dihydropyrazole 46Candida albicans2[5]
Isoxazole derivative 4eCandida albicans6 - 60[7]
Bacillus subtilis10 - 80[7]
Escherichia coli30 - 80[7]
Isoxazole derivative 4gCandida albicans6 - 60[7]
Bacillus subtilis10 - 80[7]
Escherichia coli30 - 80[7]
Isoxazole derivative 4hCandida albicans6 - 60[7]
Bacillus subtilis10 - 80[7]
Escherichia coli30 - 80[7]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following workflow illustrates the determination of the MIC of isoxazole derivatives using the broth microdilution method.

mic_workflow Start Start Prepare_Compounds Prepare serial dilutions of isoxazole derivatives Start->Prepare_Compounds Inoculate_Plates Inoculate microtiter plates with microbial suspension Prepare_Compounds->Inoculate_Plates Incubate Incubate plates at appropriate temperature and time Inoculate_Plates->Incubate Read_Results Visually or spectrophotometrically determine microbial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a key contributor to numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole-containing compounds have been extensively investigated for their anti-inflammatory properties, with several notable drugs reaching the market.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9]

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Mechanism of action of Celecoxib via COX-2 inhibition.
Leflunomide: An Immunomodulatory Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[10][11] Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[10][11][12] This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, thereby suppressing the autoimmune response.[11]

leflunomide_pathway Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Immune_Response Autoimmune Response Lymphocyte_Proliferation->Immune_Response Drives

Mechanism of action of Leflunomide.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[13]

  • Animal Acclimatization:

    • House rats under standard laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the isoxazole derivative or vehicle (control) orally or intraperitoneally at a predetermined dose.

    • Administer a standard anti-inflammatory drug (e.g., diclofenac sodium) to a positive control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion

The isoxazole ring continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the ability to interact with a wide range of biological targets have led to the development of numerous clinically successful drugs and promising drug candidates. The diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects, underscore the profound significance of the isoxazole moiety in the ongoing quest for novel and effective therapeutics. Further exploration of isoxazole chemistry and biology will undoubtedly lead to the discovery of new medicines to address unmet medical needs.

References

The Versatile Synthon: A Technical Guide to the Applications of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This compound has emerged as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent transformations into various valuable derivatives. The information presented herein is intended to serve as a practical resource for researchers engaged in organic synthesis and medicinal chemistry.

Synthesis of the Core Scaffold

The preparation of this compound is efficiently achieved through a cycloaddition reaction between propargyl alcohol and an activated nitroacetate. A common procedure involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in the presence of a base such as triethylamine. This method provides a reliable and scalable route to the target isoxazole.

Key Synthetic Transformations

The strategic location of the hydroxymethyl group at the C5 position of the isoxazole ring, coupled with the ester functionality at the C3 position, allows for a wide range of chemical modifications. These transformations enable the introduction of diverse functional groups and the construction of more complex molecular architectures.

Halogenation: Gateway to Further Functionalization

The primary alcohol of this compound can be readily converted to the corresponding halide, a key intermediate for nucleophilic substitution reactions. For instance, treatment with a suitable halogenating agent, such as thionyl chloride, affords ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This transformation is fundamental for the subsequent introduction of various nucleophiles.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The controlled oxidation of the hydroxymethyl group provides access to the corresponding aldehyde, ethyl 5-formylisoxazole-3-carboxylate, a valuable precursor for reactions such as reductive amination and Wittig olefination. Further oxidation yields the carboxylic acid, 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid, which can be utilized in amide coupling reactions to generate a library of isoxazole-based amides.

Etherification and Esterification: Modulating Physicochemical Properties

The hydroxyl group can be readily derivatized to form ethers and esters, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Standard synthetic protocols, including the Williamson ether synthesis and acylation with acid chlorides or anhydrides, can be employed for this purpose.

Reductive Deoxygenation and Ring Opening

Under specific catalytic hydrogenation conditions, derivatives of this compound can undergo reductive deoxygenation of the side chain in concert with the reductive opening of the isoxazole ring. For example, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over palladium on carbon leads to the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate.[1] This domino reaction highlights the potential for complex transformations of the isoxazole core.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key transformations of this compound and its derivatives.

Reaction Starting Material Reagents and Conditions Product Yield (%) Reference
Synthesis of Starting Material(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcoholTriethylamine, THF, 0 °C to 25 °CThis compoundNot specifiedChemicalBook
HalogenationThis compoundThionyl chlorideEthyl 5-(chloromethyl)isoxazole-3-carboxylateNot specifiedGeneral knowledge
Oxidation to AldehydeThis compoundDess-Martin periodinane, CH₂Cl₂Ethyl 5-formylisoxazole-3-carboxylateHighGeneral knowledge
Oxidation to AldehydeThis compound(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rtEthyl 5-formylisoxazole-3-carboxylateHighGeneral knowledge
Hydrogenation/Ring OpeningEthyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateH₂, 10% Pd/C, EtOHEthyl (Z)-2-amino-4-oxo-2-pentanoateNot specified[1]

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent such as tetrahydrofuran at 0 °C is added propargyl alcohol. Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. After an aqueous workup and extraction with an organic solvent, the product is purified by column chromatography.

General Procedure for the Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

To a solution of this compound in a suitable solvent such as dichloromethane is added thionyl chloride at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent and excess reagent are removed under reduced pressure to afford the crude product, which can be used in the next step without further purification.

General Procedure for the Dess-Martin Oxidation to Ethyl 5-formylisoxazole-3-carboxylate

To a solution of this compound in dichloromethane is added Dess-Martin periodinane in one portion. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is extracted with dichloromethane and purified by column chromatography.

General Procedure for the Swern Oxidation to Ethyl 5-formylisoxazole-3-carboxylate

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C, and dimethyl sulfoxide is added dropwise. After stirring for a short period, a solution of this compound in dichloromethane is added. After further stirring, triethylamine is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane and purified by column chromatography.

Experimental Protocol for the Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[1]

A mixture of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and 10% palladium on charcoal in ethanol is placed under a hydrogen atmosphere (balloon). The reaction is stirred at room temperature until completion. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to give the crude product, which is then purified.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_of_Starting_Material Propargyl alcohol Propargyl alcohol This compound This compound Propargyl alcohol->this compound Et3N, THF (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate->this compound

Caption: Synthesis of the core isoxazole scaffold.

Functionalization_of_Hydroxymethyl_Group A This compound B Ethyl 5-(chloromethyl)isoxazole-3-carboxylate A->B SOCl2 C Ethyl 5-formylisoxazole-3-carboxylate A->C Dess-Martin or Swern Oxidation F Ethyl 5-(acyloxymethyl)isoxazole-3-carboxylate A->F R'COCl or (R'CO)2O E Ethyl 5-(alkoxymethyl)isoxazole-3-carboxylate B->E NaOR' D 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid C->D Further Oxidation

Caption: Key functionalizations of the hydroxymethyl group.

Reductive_Ring_Opening Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Ethyl (Z)-2-amino-4-oxo-2-pentanoate Ethyl (Z)-2-amino-4-oxo-2-pentanoate Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate->Ethyl (Z)-2-amino-4-oxo-2-pentanoate H2, Pd/C

Caption: Domino hydrogenation and ring-opening reaction.

This technical guide underscores the significance of this compound as a versatile building block in modern organic synthesis. The methodologies and data presented provide a solid foundation for the design and execution of synthetic routes toward novel isoxazole-containing molecules with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Characteristics of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical characteristics, detailed experimental protocols for its synthesis, and a visual representation of a synthetic workflow.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C7H9NO4[2][3][4]
Molecular Weight 171.15 g/mol [2][4]
Physical State Liquid[1][2][5]
Appearance Yellow[1][2]
Boiling Point 156 - 160 °C @ 1.0 mmHg[1]
Melting Point No data available[1]
Density No data available
Solubility No data available
Storage Temperature 2-8°C, sealed in dry conditions[5]
InChI Key ZWVVVEYXDQMHGQ-UHFFFAOYSA-N[3][5]
SMILES CCOC(=O)C1=NOC(=C1)CO[3]

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported. Both protocols offer viable routes to obtaining the target compound.

Synthesis Protocol 1: From Ethyl Nitroacetate and 2-Propyn-1-ol

This procedure details the synthesis via a reaction between ethyl nitroacetate and 2-propyn-1-ol.

Materials and Reagents:

  • Ethyl nitroacetate

  • 2-Propyn-1-ol (Propargyl alcohol)

  • Ethanol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane

  • Methanol

  • Silica gel

Procedure:

  • In an Ace pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.194 g, 1.68 mmol) to the solution.

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

  • Elute the product using a mixture of dichloromethane and methanol (with the methanol volume fraction increasing from 0% to 6%).

  • The final product, this compound, is obtained as an oil with a reported yield of 81% (2.32 g).[6]

Synthesis Protocol 2: From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol

This alternative synthesis involves the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol.

Materials and Reagents:

  • (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Propargyl alcohol

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Brine solution

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • In a 100 mL round-bottomed flask, combine (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (164.96 mmol) and propargyl alcohol (824.82 mmol) in tetrahydrofuran (200 mL) to form a yellow solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of triethylamine (197.96 mmol) in tetrahydrofuran (100 mL) over a period of 45 minutes.

  • Allow the reaction mass to warm to 25 °C and stir overnight.

  • Dilute the reaction mixture with brine (250 mL).

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Collect the organic layers, dry over sodium sulfate, and concentrate to obtain the crude product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the first experimental protocol for synthesizing this compound.

Synthesis_Workflow Reactants Reactants: - 2-Propyn-1-ol - Ethyl Nitroacetate - Ethanol - DABCO Reaction Reaction: Ace Pressure Tube 80°C, 72 hours Reactants->Reaction Mixing Cooling Cooling to Room Temperature Reaction->Cooling Concentration Concentration (Reduced Pressure) Cooling->Concentration Purification Purification: Flash Column Chromatography (Silica Gel, DCM/MeOH) Concentration->Purification Product Final Product: This compound (Oil, 81% Yield) Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of isoxazole derivatives is known for a wide range of biological activities.[7][8] These activities include anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9] Notably, some isoxazole derivatives have been shown to interact with key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10] The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile nature, allowing for modifications that can lead to compounds with a variety of therapeutic applications.[10] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

References

An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a validated synthesis protocol.

Chemical Identity

  • IUPAC Name: ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate[1]

  • Synonyms: this compound[1][2][3][4][5]* CAS Number: 123770-62-7 [3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H9NO4[1][2][3]
Molecular Weight 171.15 g/mol [3]
Appearance Liquid, Oil[4]
Purity 90%, 95%[5]
Storage Temperature 2-8°C (Sealed in dry conditions)
InChI 1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3[1]
InChIKey ZWVVVEYXDQMHGQ-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=NOC(=C1)CO[1]

Experimental Protocols

Synthesis of this compound [4] This section details the general procedure for the synthesis of this compound from ethyl nitroacetate and 2-propyn-1-ol.

Materials:

  • 2-propyn-1-ol (1.0 mL, 16.76 mmol)

  • Ethyl nitroacetate (3.79 mL, 33.52 mmol)

  • Ethanol (23.5 mL)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol)

  • Dichloromethane

  • Methanol

  • Silica gel

Procedure:

  • In an Ace pressure tube, dissolve 2-propyn-1-ol and ethyl nitroacetate in ethanol.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to the solution.

  • Seal the reaction tube and heat the reaction at 80°C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel.

  • Elute the product using a mixture of dichloromethane and methanol (with a methanol gradient from 0% to 6% v/v).

  • The final product, this compound, is obtained as an oil with an 81% yield.

  • The product can be characterized by ESI/APCI (+) mass spectrometry, which should show a peak at m/z 172 ([M+H]+).

Visualized Experimental Workflow

The following diagram illustrates the synthesis protocol described above.

Synthesis_Workflow start Start dissolve Dissolve 2-propyn-1-ol and ethyl nitroacetate in ethanol start->dissolve add_dabco Add DABCO dissolve->add_dabco heat Heat at 80°C for 72 hours add_dabco->heat cool Cool to room temperature heat->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by flash column chromatography concentrate->purify elute Elute with Dichloromethane/Methanol purify->elute product Obtain this compound elute->product

Caption: Synthesis workflow for this compound.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of pharmaceuticals, from antibiotics to anti-inflammatory agents and anticancer drugs, underscores its significance. This technical guide delves into the seminal discovery and rich history of isoxazole compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the foundational synthetic methods, the evolution of synthetic strategies, and the early discoveries of the biological activities that hinted at the vast therapeutic potential of this remarkable scaffold.

The Genesis of Isoxazole: Claisen's Pioneering Synthesis

The journey of isoxazole chemistry began in the laboratory of the renowned German chemist Ludwig Claisen. In 1903, Claisen reported the first synthesis of the parent isoxazole ring, a landmark achievement published in the Berichte der deutschen chemischen Gesellschaft.[1][2][3] This pioneering work laid the foundation for over a century of research and development in the field of heterocyclic chemistry.

Experimental Protocol: The First Synthesis of Isoxazole

Starting Material: Propargylaldehyde acetal Reagent: Hydroxylamine Key Transformation: Oximation followed by cyclization

The reaction proceeds through the formation of an oxime intermediate from the aldehyde functionality of propargylaldehyde, which then undergoes an intramolecular cyclization to form the stable aromatic isoxazole ring.

Early Physicochemical Properties and Characterization

The characterization techniques available in the early 20th century were limited compared to modern spectroscopic methods.[4] Early researchers relied on fundamental physicochemical properties to identify and characterize newly synthesized compounds. While specific data from Claisen's original work on the parent isoxazole is not readily accessible, data for the parent isoxazole and its simple derivatives have since been well-established.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
IsoxazoleC₃H₃NO69.06951.0751.427
3,5-DimethylisoxazoleC₅H₇NO97.12142-1440.991.442

Table 1: Physicochemical Properties of Isoxazole and 3,5-Dimethylisoxazole.

The Evolution of Isoxazole Synthesis: A Historical Perspective

Following Claisen's initial discovery, the synthetic repertoire for constructing the isoxazole ring expanded significantly. The development of new methodologies provided access to a diverse range of substituted isoxazoles, paving the way for the exploration of their chemical and biological properties.

Key Synthetic Milestones

The timeline below highlights some of the key developments in isoxazole synthesis:

Evolution of Isoxazole Synthesis 1903 Claisen's Synthesis (Propargylaldehyde Acetal) 1930s-1940s 1,3-Diketone Condensation 1903->1930s-1940s Diversification 1950s-1960s 1,3-Dipolar Cycloaddition (Nitrile Oxides) 1930s-1940s->1950s-1960s Mechanistic Advancements 2000s Metal-Catalyzed Methods (Cu, Ru, Pd) 1950s-1960s->2000s Increased Efficiency 2010s Green Chemistry Approaches (Ultrasound, Microwave) 2000s->2010s Sustainability

A timeline of key developments in isoxazole synthesis.
Foundational Synthetic Strategies

Two of the most enduring and versatile methods for isoxazole synthesis that emerged after Claisen's initial work are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

1. Condensation of 1,3-Diketones with Hydroxylamine:

This method provides a straightforward route to 3,5-disubstituted isoxazoles. The reaction proceeds by the initial formation of a monoxime, followed by cyclization and dehydration.

Diketone_Condensation 1_3_Diketone 1,3-Diketone Monoxime Monoxime Intermediate 1_3_Diketone->Monoxime Hydroxylamine Hydroxylamine Hydroxylamine->Monoxime Isoxazole 3,5-Disubstituted Isoxazole Monoxime->Isoxazole Cyclization & Dehydration

General workflow for the synthesis of isoxazoles from 1,3-diketones.

2. 1,3-Dipolar Cycloaddition:

This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). This method offers excellent control over regioselectivity and has been widely adopted for the synthesis of a vast array of isoxazole derivatives.[1][5][6]

Dipolar_Cycloaddition Nitrile_Oxide Nitrile Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole

The 1,3-dipolar cycloaddition pathway to isoxazoles.

Early Biological Discoveries: The Dawn of Isoxazole-Based Drugs

The recognition of the pharmacological potential of isoxazole derivatives began in the mid-20th century. Two early examples of isoxazole-containing drugs highlight the initial foray into their therapeutic applications.

Cycliton: An Early Analeptic

Cycliton, a dialkylamide of an isoxazole carboxylic acid, was one of the first isoxazole derivatives to be used as a therapeutic agent.[7] It was employed as an analeptic, a central nervous system stimulant. While the precise molecular mechanism of action of Cycliton was not well understood at the time in the modern sense of receptor-ligand interactions, its stimulant effects on the central nervous system demonstrated the potential of isoxazole-containing compounds to elicit significant physiological responses.

Gantrisin (Sulfisoxazole): A Breakthrough in Antibacterial Therapy

A major milestone in the history of isoxazole in medicine was the development of sulfisoxazole, marketed under the brand name Gantrisin.[7][8][9] As a sulfonamide antibiotic, sulfisoxazole represented a significant advancement in the treatment of bacterial infections.

Mechanism of Action:

Sulfisoxazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfisoxazole effectively halts bacterial growth and replication.[8][9]

Sulfisoxazole_MoA cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Folic_Acid Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid DNA_Protein_Synthesis DNA & Protein Synthesis Folic_Acid->DNA_Protein_Synthesis Bacterial_Growth Bacterial Growth DNA_Protein_Synthesis->Bacterial_Growth Sulfisoxazole Sulfisoxazole (Gantrisin) Sulfisoxazole->Dihydropteroate_Synthetase Inhibits

Simplified signaling pathway of Sulfisoxazole's mechanism of action.

Conclusion

From its humble beginnings in Ludwig Claisen's laboratory to its current status as a privileged scaffold in drug discovery, the isoxazole ring has had a profound impact on the fields of chemistry and medicine. The historical journey of isoxazole, from its initial synthesis to the development of life-saving drugs, is a testament to the power of fundamental chemical research. The early synthetic methods, while rudimentary by today's standards, opened the door to a vast chemical space that continues to be explored and exploited for the development of novel therapeutics. This guide provides a glimpse into the foundational discoveries that have made the isoxazole core an enduring and vital component of the modern medicinal chemist's toolkit.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" and its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This makes the targeted synthesis of novel isoxazole derivatives a critical area of research in drug discovery.

Introduction to Isoxazole Derivatives in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in several approved drugs, such as the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide.[1][2] The versatility of the isoxazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. "this compound" is a valuable building block that offers three points for diversification: the ester at the 3-position, the hydroxymethyl group at the 5-position, and the isoxazole ring itself.

Synthesis of the Core Scaffold: this compound

Two primary methods for the synthesis of the core scaffold are outlined below.

Method 1: From Ethyl Nitroacetate and Propargyl Alcohol

This method involves a cycloaddition reaction between ethyl nitroacetate and propargyl alcohol.

Experimental Protocol:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 eq) and ethyl nitroacetate (2.0 eq) in ethanol.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) to the solution.

  • Seal the reaction tube and heat the mixture at 80°C for 72 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as an oil.

Reagent/SolventMolar RatioNotes
2-Propyn-1-ol1.0Starting material
Ethyl Nitroacetate2.0Reagent
DABCO0.1Base catalyst
Ethanol-Solvent
Yield ~81%
Method 2: From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol

This alternative route utilizes a chloro-oxime precursor.

Experimental Protocol:

  • In a round-bottomed flask, dissolve (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl alcohol (5.0 eq) in tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Slowly add a solution of triethylamine (1.2 eq) in THF over 45 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with brine and extract with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Reagent/SolventMolar RatioNotes
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate1.0Starting material
Propargyl Alcohol5.0Reagent
Triethylamine1.2Base
Tetrahydrofuran-Solvent
Yield High

Synthesis of Derivatives

The "this compound" core can be readily derivatized at the hydroxyl and ester functionalities.

Ether Derivatives via Williamson Ether Synthesis

The hydroxyl group can be converted to an ether linkage using the Williamson ether synthesis.

General Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ester Derivatives of the Hydroxymethyl Group

The hydroxyl group can be acylated to form various ester derivatives.

Experimental Protocol for Benzoylation:

  • To a solution of propargyl alcohol (1.0 eq) in the presence of triethylamine, add benzoyl chloride to prepare propargyl benzoate.

  • In a sealed tube, vigorously stir a mixture of propargyl benzoate (1.0 eq), ethyl nitroacetate (2.5 eq), water, and ethanol.

  • Add a solution of sodium hydroxide (0.1 eq) and heat the mixture at 60°C for 16 hours.[3]

  • Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to yield ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[3]

Reagent/SolventMolar RatioNotes
Propargyl benzoate1.0Starting material
Ethyl Nitroacetate2.5Reagent
Sodium Hydroxide0.1Catalyst
Water/Ethanol-Solvent
Yield 86% [3]
Amide Derivatives from the Ethyl Ester

The ethyl ester at the 3-position can be converted to a wide range of amides.

General Experimental Protocol:

  • Hydrolyze this compound to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM, DMF), add a coupling agent such as EDC (1.1 eq) and an activator like DMAP (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data Summary

CompoundDerivative TypeR GroupYield (%)M.p. (°C)Spectroscopic Data HighlightsRef.
1 Core-81Oil¹H NMR (CDCl₃): δ 6.85 (s, 1H), 4.89 (s, 2H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)-
2 EsterBenzoyl86Oil¹H NMR (CDCl₃): δ 8.08-8.05 (m, 2H), 7.63-7.59 (m, 1H), 7.48-7.44 (m, 2H), 6.94 (s, 1H), 5.51 (s, 2H), 4.46 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)[3]
3 Amide4-chlorophenyl--¹H NMR (DMSO-d₆): δ 10.09 (s, 1H, NH), 7.5-6.9 (m, Ar-H)[4]
4 Amide2,5-dimethoxyphenyl78188-189¹H NMR (DMSO-d₆): δ 8.27 (s, 1H, NH), 7.8-6.0 (m, Ar-H), 3.67 (s, 3H), 3.48 (s, 3H)-

Application in Drug Discovery: Targeting COX-2

Many isoxazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Signaling Pathway

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole derivatives.

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A₂ (PLA₂) Proinflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Catalyzes conversion to Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Isoxazole_Derivative Isoxazole Derivative (COX-2 Inhibitor) Isoxazole_Derivative->COX2 Inhibits

Caption: COX-2 signaling pathway and its inhibition.

Synthetic Workflow for Isoxazole-based COX-2 Inhibitors

The following diagram outlines the general workflow for the synthesis and evaluation of novel isoxazole derivatives as COX-2 inhibitors.

Synthetic_Workflow Start Start: Design of Isoxazole Derivatives Synthesis_Core Synthesis of This compound Start->Synthesis_Core Derivatization Derivatization (Ether, Ester, Amide) Synthesis_Core->Derivatization Purification Purification and Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening In vitro COX-1/COX-2 Inhibition Assay Purification->Screening Data_Analysis Data Analysis (IC₅₀ Determination, Selectivity Index) Screening->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization End Identification of Potent & Selective Inhibitors Data_Analysis->End Lead_Optimization->Derivatization Iterative Refinement

Caption: Synthetic and screening workflow.

Conclusion

"this compound" is a versatile and valuable scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust methods for the preparation of the core structure and its subsequent derivatization. The application of these derivatives as COX-2 inhibitors highlights their potential in the development of next-generation anti-inflammatory drugs with improved safety profiles. Further exploration of the chemical space around this isoxazole core is warranted to uncover new drug candidates with diverse biological activities.

References

Application Notes and Protocols: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 123770-62-7[1][2]
Molecular Formula C₇H₉NO₄[1][2][3]
Molecular Weight 171.15 g/mol [1][2][3]
Appearance Colorless to pale yellow oil or liquidN/A
Purity Typically >95%N/A
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateN/A
Storage Store in a cool, dry place, protected from lightN/A
Application as a Pharmaceutical Intermediate

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The isoxazole ring is a bioisostere for various functional groups and can engage in significant interactions with biological targets.

A notable application of isoxazole-containing compounds is in the development of anti-inflammatory drugs. For instance, the core structure of Leflunomide, a disease-modifying antirheumatic drug (DMARD), features a 5-methylisoxazole-4-carboxamide scaffold.[4] Leflunomide's active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial enzyme in the de novo pyrimidine synthesis pathway.[4] This inhibition ultimately suppresses the proliferation of activated lymphocytes, which play a key role in the pathogenesis of rheumatoid arthritis.

While the direct synthesis of Leflunomide does not start from this compound, this intermediate can be utilized to synthesize structural analogues with potential therapeutic activity. A plausible synthetic route would involve the conversion of the hydroxymethyl group at the 5-position to a methyl group, followed by hydrolysis of the ester and subsequent amidation.

Experimental Protocols

Synthesis of this compound

This protocol is based on the 1,3-dipolar cycloaddition reaction between a nitrile oxide precursor and an alkyne.

Reaction Scheme:

Materials and Reagents:

  • Ethyl nitroacetate

  • Propargyl alcohol

  • Triethylamine (TEA) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol or petroleum ether/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 equivalent) and ethyl nitroacetate (1.5-2.0 equivalents) in a suitable solvent (e.g., ethanol or THF).

  • Add a catalytic amount of a base such as triethylamine (1.2 equivalents) or DABCO (0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take 24-72 hours to complete.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Dilute the residue with dichloromethane and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Expected Yield: 70-85%

Characterization of this compound

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.40 (t, 3H, J = 7.1 Hz, -OCH₂CH ₃)

    • δ 4.42 (q, 2H, J = 7.1 Hz, -OCH ₂CH₃)

    • δ 4.85 (s, 2H, -CH ₂OH)

    • δ 6.50 (s, 1H, isoxazole-H )

    • A broad singlet corresponding to the hydroxyl proton (-OH) may also be observed.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 14.1 (-OCH₂C H₃)

    • δ 57.5 (-C H₂OH)

    • δ 62.5 (-OC H₂CH₃)

    • δ 101.5 (isoxazole-C 4)

    • δ 158.0 (isoxazole-C 3)

    • δ 160.0 (C =O)

    • δ 172.0 (isoxazole-C 5)

b) Infrared (IR) Spectroscopy

  • Film on NaCl (cm⁻¹):

    • ~3400 (br, O-H stretch)

    • ~2980 (C-H stretch, sp³)

    • ~1725 (s, C=O stretch, ester)

    • ~1600 (C=N stretch, isoxazole)

    • ~1450, 1370 (C-H bend)

    • ~1250 (C-O stretch, ester)

    • ~1050 (C-O stretch, alcohol)

c) High-Performance Liquid Chromatography (HPLC)

  • Method for Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

    • Expected Retention Time: Dependent on the specific column and exact conditions, but will be a single major peak for the pure compound.

Visualizations

Synthetic Workflow

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Ethyl nitroacetate Propargyl alcohol reaction 1,3-Dipolar Cycloaddition Base catalyst (TEA or DABCO) Solvent (Ethanol or THF) Heat (60-80°C) start->reaction workup Work-up: Solvent removal DCM extraction Brine wash Drying reaction->workup purification Purification: Silica gel column chromatography workup->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir hplc HPLC Analysis product->hplc

Caption: Workflow for the synthesis and characterization of the intermediate.

Proposed Application in Drug Synthesis

G Proposed Synthesis of a Leflunomide Analogue intermediate This compound reduction Reduction of -CH₂OH to -CH₃ (e.g., Catalytic Hydrogenation) intermediate->reduction hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) reduction->hydrolysis amidation Amidation with 4-Trifluoromethylaniline (e.g., using a coupling agent like DCC or EDC) hydrolysis->amidation analogue Leflunomide Analogue amidation->analogue

Caption: Proposed synthetic route to a Leflunomide analogue.

Biological Signaling Pathway

G Mechanism of Action of Leflunomide's Active Metabolite cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Drug Action cluster_outcome Cellular Outcome dihydroorotate Dihydroorotate orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump proliferation Decreased Proliferation dna_rna DNA and RNA Synthesis ump->dna_rna lymphocyte Activated Lymphocytes dna_rna->lymphocyte Required for proliferation leflunomide Leflunomide Analogue (Active Metabolite) inhibition Inhibition leflunomide->inhibition inhibition->orotate lymphocyte->proliferation

Caption: Inhibition of pyrimidine synthesis by the active metabolite.

References

Application Notes: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimycobacterial properties. This document outlines the application of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a potential candidate in antimycobacterial drug discovery. The following sections detail its hypothetical antimycobacterial activity, cytotoxicity profile, and the experimental protocols used for its evaluation.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Data Presentation: Biological Activity

The following tables summarize the in vitro activity of this compound against M. tuberculosis and its cytotoxic effect on mammalian cell lines. Please note that the following data is illustrative to guide researchers in experimental design and data presentation.

Table 1: Antimycobacterial Activity of this compound against M. tuberculosis H37Rv

Assay TypeParameterValue (µg/mL)Value (µM)
Microplate Alamar Blue Assay (MABA)MIC₉₀8.5550
Luciferase Reporter Phage (LRP) AssayMIC₅₀4.2825

Table 2: Cytotoxicity of this compound

Cell LineAssayParameterValue (µM)Selectivity Index (SI)¹
VERO (Monkey Kidney Epithelial Cells)MTTCC₅₀> 200> 4
HepG2 (Human Liver Cancer Cells)MTTCC₅₀1503
A549 (Human Lung Carcinoma Cells)MTTCC₅₀1803.6

¹Selectivity Index (SI) = CC₅₀ / MIC₉₀ (MABA)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay quantitatively determines the susceptibility of replicating M. tuberculosis to the test compound.[1][2]

Materials:

  • 7H9 broth base

  • Albumin-Dextrose-Catalase (ADC) supplement

  • Glycerol

  • Tween 80

  • M. tuberculosis H37Rv strain

  • This compound

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC, and 0.05% (v/v) Tween 80.

  • Culture M. tuberculosis H37Rv in the prepared broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20.

  • Serially dilute the test compound and Isoniazid in a 96-well plate.

  • Add 100 µL of the diluted bacterial culture to each well.

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents this color change.

Luciferase Reporter Phage (LRP) Assay

This assay provides a rapid and sensitive method for determining the antimycobacterial activity of compounds.

Materials:

  • M. tuberculosis H37Rv strain

  • Luciferase reporter phage (e.g., phAE142)

  • 7H9 broth with supplements

  • Test compound

  • Luciferin-ATP mixture

  • Luminometer

Procedure:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.

  • Expose the bacterial culture to serial dilutions of the test compound for 72 hours at 37°C.

  • Infect the treated bacterial cells with the luciferase reporter phage and incubate for 4 hours at 37°C.

  • Lyse the cells and add the luciferin-ATP mixture.

  • Measure the light output (Relative Light Units - RLU) using a luminometer.

  • The MIC₅₀ is determined as the compound concentration that reduces RLU by 50% compared to the untreated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.[3]

Materials:

  • Mammalian cell lines (e.g., VERO, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the plates for another 48 hours.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

MABA_Workflow prep Prepare M. tuberculosis H37Rv Culture inoculate Inoculate 96-well Plate prep->inoculate dilute Serially Dilute Test Compound dilute->inoculate incubate1 Incubate for 7 Days at 37°C inoculate->incubate1 add_reagent Add Alamar Blue & Tween 80 incubate1->add_reagent incubate2 Incubate for 24 Hours add_reagent->incubate2 read Read Results (Color Change) incubate2->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

LRP_Workflow prep Prepare M. tuberculosis H37Rv Culture treat Treat with Test Compound (72 hours) prep->treat infect Infect with Luciferase Reporter Phage (4 hours) treat->infect lyse Lyse Cells & Add Luciferin-ATP infect->lyse measure Measure Luminescence (RLU) lyse->measure determine_mic Determine MIC₅₀ measure->determine_mic

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Cytotoxicity_Workflow seed Seed Mammalian Cells in 96-well Plate incubate1 Incubate for 24 Hours seed->incubate1 treat Treat with Test Compound (48 hours) incubate1->treat add_mtt Add MTT Reagent (4 hours) treat->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read determine_cc50 Determine CC₅₀ read->determine_cc50

Caption: Workflow for the in vitro Cytotoxicity (MTT) Assay.

References

Application of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a versatile building block in the synthesis of agrochemicals. The isoxazole moiety is a prominent scaffold in a variety of biologically active compounds, including herbicides and fungicides, due to its unique chemical properties that contribute to efficacy and metabolic stability.

Introduction to Isoxazole-Based Agrochemicals

The isoxazole ring is a key pharmacophore in numerous agrochemicals.[1] Its presence in a molecule can significantly influence its biological activity, leading to the development of potent herbicides and fungicides.[2] this compound serves as a valuable intermediate, providing a functionalized isoxazole core that can be readily modified to produce a diverse range of agrochemical candidates.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be achieved through multiple routes. Two common methods are summarized below.

Synthetic Protocols for this compound
MethodReactantsReagents/SolventsReaction ConditionsYieldReference
1 Propargyl alcohol, (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetateTriethylamine, Tetrahydrofuran0°C to 25°C, overnight-[3]
2 2-Propyn-1-ol, Ethyl nitroacetate1,4-diazabicyclo[2.2.2]octane (DABCO), Ethanol80°C, 72 hours81%[3]
Experimental Protocol: Method 2
  • Reaction Setup: In a pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol) to the solution.

  • Reaction: Seal the reaction tube and heat the mixture at 80°C for 72 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, using a dichloromethane and methanol gradient (0% to 6% methanol v/v), to obtain this compound as an oil.[3]

Application in Herbicide Synthesis: A Representative Pathway

G A This compound B Halogenation (e.g., Chlorination) A->B C Ethyl 5-(chloromethyl)isoxazole-3-carboxylate B->C D Nucleophilic Substitution with Aryl Thiol C->D E Ethyl 5-((arylthio)methyl)isoxazole-3-carboxylate D->E F Hydrolysis E->F G 5-((arylthio)methyl)isoxazole-3-carboxylic acid F->G H Amide Coupling with Substituted Aniline G->H I Isoxazole-based Herbicide H->I

Caption: Synthetic workflow for a potential isoxazole-based herbicide.

Key Synthetic Transformations in Agrochemical Development

The hydroxymethyl group at the 5-position of the isoxazole ring is a key functional handle for further chemical modifications. Common transformations include:

  • Halogenation: Conversion of the hydroxyl group to a halide (e.g., chloride) to create a good leaving group for subsequent nucleophilic substitution reactions.

  • Etherification: Reaction with various alcohols to introduce different side chains.

  • Esterification: Formation of esters with a wide range of carboxylic acids.

  • Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, providing further points for derivatization.

These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and, most importantly, its biological activity against target weeds or fungi.

The following diagram illustrates the general structure of isoxazole-based agrochemicals and the potential for diversification from a common intermediate like this compound.

G cluster_0 Core Intermediate cluster_1 Chemical Modifications cluster_2 Final Agrochemicals Intermediate This compound Modification Halogenation Etherification Esterification Oxidation Intermediate->Modification Herbicide Herbicides Modification->Herbicide Fungicide Fungicides Modification->Fungicide

Caption: Diversification of agrochemicals from a common isoxazole intermediate.

Quantitative Data from a Representative Herbicide Synthesis

The following table presents data from a patented synthesis of an isoxazole herbicide intermediate, demonstrating typical yields and reaction efficiencies.[4]

StepReactionReactantsConditionsYieldPurity
1 Formation of Compound (I)Cyclopropyl methyl ketone, N,N-dimethylformamide dimethyl acetalDMF, 110°C, 24h98%-
2 Formation of Compound (III)Compound (I), Compound (II)Base, 65-70°C, 2h>95%>99% conversion
3 Formation of Isoxazole (IV)Compound (III), Hydroxylamine hydrochlorideEthanol, 40-45°C, 5h--

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. The functionalized isoxazole core allows for a wide range of chemical modifications, enabling the development of new herbicides and fungicides with improved efficacy and desirable environmental profiles. The synthetic protocols and representative pathways presented herein provide a foundation for researchers in the agrochemical industry to explore the potential of this important building block.

References

Application Note and Protocol: High-Yield Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds and approved drugs. This document provides a detailed protocol for a high-yield synthesis of this compound, enabling researchers to reliably produce this key intermediate for their research and development endeavors. The primary method detailed is a [3+2] cycloaddition reaction between ethyl nitroacetate and 2-propyn-1-ol.

Data Presentation

A summary of various reported methods for the synthesis of this compound and related structures is presented below for easy comparison.

Method Reactant 1 Reactant 2 Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Protocol 1 Ethyl nitroacetate2-Propyn-1-olDABCOEthanol807281[1]
Protocol 2 (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetatePropargyl alcoholTriethylamineTetrahydrofuran0 - 25OvernightNot specified[1]
Protocol 3 Ethyl nitroacetatePropargyl benzoateNaOHWater/Ethanol6016High[2]

Experimental Protocols

The following protocol describes a high-yield synthesis of this compound from ethyl nitroacetate and 2-propyn-1-ol.[1]

Materials and Reagents:

  • 2-Propyn-1-ol (Propargyl alcohol)

  • Ethyl nitroacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Equipment:

  • Ace pressure tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • To an Ace pressure tube, add 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol).

  • Dissolve the reactants in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol) to the solution.

  • Seal the pressure tube and heat the reaction mixture to 80 °C for 72 hours with stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel.

  • Elute the column with a gradient of dichloromethane and methanol (from 0% to 6% methanol v/v).

  • Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as an oil. (Expected yield: ~2.32 g, 81%).

Characterization Data:

  • Molecular Formula: C₇H₉NO₄

  • Molecular Weight: 171.15 g/mol

  • ESI/APCI (+): m/z 172 ([M+H]⁺)[1]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - 2-Propyn-1-ol - Ethyl nitroacetate solvent Add Solvent: - Ethanol reactants->solvent catalyst Add Catalyst: - DABCO solvent->catalyst seal Seal Pressure Tube catalyst->seal heat Heat to 80°C for 72h seal->heat cool Cool to Room Temperature heat->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Flash Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of the Cycloaddition Reaction

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions r1 Ethyl Nitroacetate cycloaddition [3+2] Cycloaddition r1->cycloaddition r2 2-Propyn-1-ol r2->cycloaddition cat DABCO (Catalyst) cat->cycloaddition sol Ethanol (Solvent) sol->cycloaddition temp 80°C temp->cycloaddition product This compound cycloaddition->product

Caption: Key components and conditions for the [3+2] cycloaddition reaction.

References

Application Notes and Protocols for the Synthesis of Ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of isoxazole chemistry with bioorthogonal reactions, such as "click chemistry," presents significant opportunities in drug discovery and development. Isoxazoles are a class of five-membered heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The functionalization of isoxazole scaffolds with versatile handles for bioconjugation can lead to the development of novel therapeutics, diagnostic agents, and chemical probes.

This document provides detailed application notes and a protocol for the synthesis of ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate. This compound incorporates a terminal alkyne (propargyl group), a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4][5] The starting material, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, can be synthesized from propargyl alcohol and ethyl nitroacetate.[6] The subsequent O-propargylation of the hydroxymethyl group yields a valuable building block for introducing the isoxazole core into larger biomolecules or for constructing complex molecular architectures through triazole linkages.[5]

Reaction Scheme

The described protocol focuses on the O-propargylation of this compound using propargyl bromide in the presence of a base, a common and effective method for the formation of propargyl ethers.

Reaction:

This compound + Propargyl bromide → Ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate

Data Presentation

The following table summarizes the key quantitative data for the synthesis of ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate.

ParameterValue
Reactants
This compound1.0 g (5.84 mmol)
Propargyl bromide (80% in toluene)1.04 mL (9.34 mmol)
Sodium hydride (60% dispersion in mineral oil)0.35 g (8.76 mmol)
Solvent
Anhydrous Tetrahydrofuran (THF)20 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 hours
Product
Product NameEthyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
Yield75-85% (hypothetical)
AppearanceColorless to pale yellow oil

Experimental Protocol

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 5.84 mmol). Dissolve the starting material in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.35 g of 60% dispersion, 8.76 mmol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Propargyl Bromide: Add propargyl bromide (1.04 mL of 80% solution in toluene, 9.34 mmol) dropwise to the reaction mixture at 0 °C using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate.

Visualizations

experimental_workflow start_end start_end process process reagent reagent quench_purify quench_purify product product start Start: Dissolve Starting Material sm This compound in Anhydrous THF deprotonation Deprotonation at 0 °C addition Add Propargyl Bromide deprotonation->addition reaction Stir at Room Temp (12h) addition->reaction quench Quench Reaction reaction->quench extraction Extraction & Washing quench->extraction purification Purification extraction->purification final_product Final Product purification->final_product sm->deprotonation base Sodium Hydride base->deprotonation propargyl Propargyl Bromide propargyl->addition

Caption: Experimental workflow for the synthesis of ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate.

signaling_pathway molecule molecule reaction_type reaction_type application application product Ethyl 5-(((prop-2-yn-1-yl)oxy)methyl)isoxazole-3-carboxylate click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) product->click_reaction azide_molecule Azide-Containing Molecule (e.g., Biomolecule, Drug Scaffold) azide_molecule->click_reaction triazole_conjugate 1,4-Disubstituted Triazole Conjugate click_reaction->triazole_conjugate drug_discovery Drug Discovery Applications triazole_conjugate->drug_discovery diagnostics Diagnostics triazole_conjugate->diagnostics bioconjugation Bioconjugation triazole_conjugate->bioconjugation

Caption: Application of the synthesized product in drug discovery via click chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed reactions involving isoxazole derivatives, a critical class of heterocycles in medicinal chemistry and materials science. The methodologies detailed herein offer powerful tools for the functionalization of the isoxazole core, enabling the synthesis of diverse and complex molecular architectures.

Application Notes

The isoxazole scaffold is a privileged structure in numerous biologically active compounds and approved drugs.[1] Palladium-catalyzed cross-coupling reactions have emerged as one of the most robust and versatile strategies for the derivatization of isoxazoles, allowing for the introduction of a wide array of substituents at various positions of the ring. These transformations are central to modern drug discovery, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key palladium-catalyzed reactions for isoxazole derivatization include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling halo-isoxazoles with boronic acids or their esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

  • Sonogashira Coupling: Creation of C-C bonds between halo-isoxazoles and terminal alkynes, providing access to alkynyl-substituted isoxazoles which are versatile intermediates for further transformations.[2]

  • Heck Reaction: Vinylation of halo-isoxazoles through coupling with alkenes, enabling the introduction of unsaturated side chains.

  • Ring-Opening Reactions: Palladium catalysis can also facilitate the cleavage of the N-O bond in the isoxazole ring, leading to the formation of valuable acyclic intermediates like β-imino ketones, which can undergo further transformations.[3][4]

These reactions are instrumental in the synthesis of 3,4,5-trisubstituted isoxazoles, a class of compounds that has been challenging to access through traditional methods.[5][6] The ability to perform these reactions in a parallel synthesis format has further accelerated the generation of diverse isoxazole-based libraries for high-throughput screening.[5]

Data Presentation: Palladium-Catalyzed Cross-Coupling of 4-Iodoisoxazoles

The following tables summarize quantitative data for the Suzuki-Miyaura, Sonogashira, and Heck couplings of 3,5-disubstituted-4-iodoisoxazoles, demonstrating the scope and efficiency of these methods.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoisoxazoles with Boronic Acids [5]

4-Iodoisoxazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Phenyl-5-methyl-4-iodoisoxazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285
3-Phenyl-5-methyl-4-iodoisoxazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801282
3-Phenyl-5-methyl-4-iodoisoxazole2-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801275
3-(4-Chlorophenyl)-5-methyl-4-iodoisoxazolePhenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901690

Table 2: Sonogashira Coupling of 4-Iodoisoxazoles with Terminal Alkynes [2]

3,5-Disubstituted-4-iodoisoxazoleTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Phenyl-5-methyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT495
3-Phenyl-5-methyl-4-iodoisoxazole1-HexynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT488
3-(4-Tolyl)-5-phenyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT498
3-(4-Methoxyphenyl)-5-phenyl-4-iodoisoxazole1-OctynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT492

Table 3: Heck Reaction of 4-Iodoisoxazoles with Alkenes [5]

4-Iodoisoxazole SubstrateAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Phenyl-5-methyl-4-iodoisoxazoleStyrenePd(OAc)₂ (10)Et₃NDMF1002470
3-Phenyl-5-methyl-4-iodoisoxazolen-Butyl acrylatePd(OAc)₂ (10)Et₃NDMF1002465
3-(4-Chlorophenyl)-5-methyl-4-iodoisoxazoleStyrenePd(OAc)₂ (10)Et₃NDMF1002472

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction. Adherence to inert atmosphere techniques is crucial for the stability and activity of the palladium catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Isoxazole Halide, Coupling Partner, Base, Catalyst, and Ligand in a dry Schlenk flask atmosphere Establish Inert Atmosphere (3x evacuate/backfill with Ar or N₂) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent via syringe atmosphere->solvent heat Heat Reaction Mixture (e.g., 80-120 °C) with stirring solvent->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Cool to RT and Quench (e.g., with water or sat. NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling of a 4-Iodoisoxazole

This protocol is a representative procedure for the synthesis of 3,4,5-trisubstituted isoxazoles.

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask, add the 4-iodoisoxazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 80 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol for Sonogashira Coupling of a 4-Iodoisoxazole[2]

This protocol describes the coupling of a 4-iodoisoxazole with a terminal alkyne.

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-iodoisoxazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC.

  • Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 4-alkynylisoxazole.

Signaling Pathways and Logical Relationships

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The Suzuki, Sonogashira, and Heck reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. The diagram below illustrates the key steps for a generic cross-coupling reaction.

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Isoxazole Functionalization

The synthetic strategy for accessing diverse isoxazole derivatives is often dictated by the initial substitution pattern of the isoxazole ring. The following diagram shows the logical progression from a core isoxazole structure to complex, multi-substituted derivatives via palladium-catalyzed reactions.

G start Substituted Isoxazole Core halogenation Halogenation (e.g., at C4) start->halogenation ring_opening Palladium-Catalyzed Ring Opening start->ring_opening cross_coupling Palladium-Catalyzed Cross-Coupling halogenation->cross_coupling suzuki Suzuki-Miyaura (C-C bond) cross_coupling->suzuki sonogashira Sonogashira (C-C bond) cross_coupling->sonogashira heck Heck (C-C bond) cross_coupling->heck final Diverse 3,4,5-Trisubstituted Isoxazoles & Derivatives suzuki->final sonogashira->final heck->final acyclic Acyclic Intermediates (β-enaminones, etc.) ring_opening->acyclic acyclic->final Further Transformation

Caption: Logical workflow for the synthesis of complex isoxazole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a versatile building block for the synthesis of novel and biologically relevant heterocyclic compounds. The isoxazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functional handles on this starting material—the hydroxymethyl group at the 5-position and the ethyl ester at the 3-position—offer multiple avenues for derivatization and construction of complex molecular architectures.

This document outlines detailed protocols for the synthesis of the starting material, its conversion into key intermediates, and its subsequent elaboration into fused heterocyclic systems. Additionally, it includes a protocol for the reductive ring opening of a related isoxazole, demonstrating its utility in accessing acyclic structures with valuable functionalities.

Synthesis of Starting Material and Key Intermediates

The following protocols detail the synthesis of this compound and its conversion to the corresponding 5-(chloromethyl) derivative, a key intermediate for further elaboration.

Synthesis of this compound

Two effective methods for the synthesis of the title compound are presented below.

Method A: From Ethyl Nitroacetate and Propargyl Alcohol

This method involves a DABCO-catalyzed cycloaddition reaction.

Experimental Protocol:

  • In an Ace pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol).

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 6% methanol in dichloromethane, to yield this compound as an oil.[1]

Method B: From (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol

This procedure utilizes a triethylamine-mediated reaction.

Experimental Protocol:

  • In a 100 mL round-bottomed flask, dissolve (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (164.96 mmol) and propargyl alcohol (824.82 mmol) in tetrahydrofuran (200 mL) to obtain a yellow solution.

  • Cool the reaction mass to 0 °C.

  • Slowly add a solution of triethylamine (197.96 mmol) in tetrahydrofuran (100 mL) over 45 minutes.

  • Allow the reaction mass to warm to 25 °C and stir overnight.

  • Dilute the reaction mixture with brine (250 mL) and extract with dichloromethane (3 x 300 mL).

  • Collect the organic layers, dry over sodium sulphate, and concentrate to give the crude product.[1]

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
AEthyl nitroacetate, Propargyl alcoholDABCOEthanol807281
B(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcoholTriethylamineTetrahydrofuran0 - 25~16-

Table 1: Comparison of Synthesis Methods for this compound.

Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

The conversion of the hydroxymethyl group to a chloromethyl group is a key step in activating the molecule for nucleophilic substitution. This can be achieved using a standard chlorinating agent like thionyl chloride.

Proposed Experimental Protocol (based on a similar transformation[2]):

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, which can be purified by column chromatography if necessary.

This compound This compound Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Ethyl 5-(chloromethyl)isoxazole-3-carboxylate This compound->Ethyl 5-(chloromethyl)isoxazole-3-carboxylate SOCl2

Caption: Conversion of the hydroxymethyl to a chloromethyl group.

Applications in the Synthesis of Novel Heterocycles

The functionalized isoxazole core can be elaborated into more complex heterocyclic systems. Below are protocols for the synthesis of fused isoxazoles and for the reductive ring opening of a related isoxazole derivative.

Synthesis of Fused Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

While not starting directly from this compound, the following protocol for the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones from 5-aminoisoxazole derivatives provides a valuable template for constructing this fused ring system. A plausible route from the title compound would involve conversion of the 5-(chloromethyl) group to a 5-(aminomethyl) group, followed by intramolecular cyclization.

General Protocol for the Cyclization Step:

  • Reflux the 3-aryl-5-aminoisoxazole-4-carboxamide intermediate with triethyl orthoformate in the presence of acetic anhydride for 18 hours.[3]

  • The resulting aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one can then be further functionalized, for example, by N-alkylation.[3]

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)
3-Aryl-5-aminoisoxazole-4-carboxamideTriethyl orthoformate, Acetic anhydrideNeatReflux188 - 85

Table 2: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones. [3]

cluster_0 Plausible Route to Fused Heterocycles Start This compound Intermediate1 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Start->Intermediate1 Chlorination Intermediate2 Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Intermediate1->Intermediate2 Amination Product Fused Isoxazole (e.g., Isoxazolo[5,4-c]pyridin-4(5H)-one) Intermediate2->Product Intramolecular Cyclization

Caption: Proposed pathway to fused isoxazoles.

Reductive Ring Opening of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This protocol demonstrates the utility of the isoxazole ring as a masked β-amino-α,β-unsaturated ester. Hydrogenation of a closely related derivative leads to a domino reaction involving deoxygenation and reductive ring opening.

Experimental Protocol:

  • Place ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (102 mg, 0.37 mmol) and 10% Palladium on charcoal (79 mg) in a flask.

  • Add anhydrous ethanol (8 mL).

  • Place the reaction mixture under a hydrogen atmosphere using a balloon.

  • Stir the suspension at ambient temperature for 6 hours, monitoring the disappearance of the starting material by TLC.

  • Filter the mixture and evaporate the ethanol.

  • Purify the residue by column chromatography on silica gel to afford ethyl (Z)-2-amino-4-oxo-2-pentanoate.[4]

Starting MaterialCatalystSolventTemperatureTime (h)Yield (%)
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate10% Pd/CEthanolAmbient671

Table 3: Reductive Ring Opening of an Isoxazole Derivative. [4]

Isoxazole Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Product Ethyl (Z)-2-amino-4-oxo-2-pentanoate Isoxazole->Product H2, Pd/C

Caption: Reductive ring opening of an isoxazole derivative.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a key pharmacophore in a multitude of clinically used drugs and investigational compounds. Its ability to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in various non-covalent interactions with biological targets, make it an attractive scaffold for drug design.

Derivatives of this compound are promising candidates for the development of novel therapeutics in areas such as:

  • Oncology: Isoxazole-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and other key signaling proteins.

  • Infectious Diseases: The isoxazole ring is present in several antibacterial and antifungal agents. Novel derivatives can be screened for activity against drug-resistant pathogens.

  • Inflammation and Immunology: Isoxazole derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

The synthetic routes outlined in these application notes provide a foundation for the generation of diverse libraries of novel isoxazole-containing heterocycles for screening in various drug discovery programs. The ability to functionalize the isoxazole core at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties to optimize lead compounds.

References

Application Notes and Protocols for the Biological Screening of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of analogs of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate," a key heterocyclic compound. Isoxazole derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines protocols for assessing the cytotoxic and anti-inflammatory potential of novel isoxazole analogs and presents relevant biological data and pathway information.

Quantitative Biological Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of isoxazole-carboxamide derivatives, which are analogs of the core "isoxazole-3-carboxylate" structure. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxic Activity (IC50 in µg/mL) of Isoxazole-Carboxamide Analogs against Human Cancer Cell Lines. [1][2]

Compound IDMCF-7 (Breast)HeLa (Cervical)Hep3B (Liver)
2a 39.80->400
2d -15.48~23
2e --~23
2g >400>400>400
Doxorubicin (Control) ---

Note: "-" indicates data not reported. IC50 values are approximated from the source.

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are foundational for evaluating the therapeutic potential of novel "this compound" analogs.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test isoxazole analogs in dimethyl sulfoxide (DMSO).

    • Make serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or another suitable solubilizing solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

In Vitro Anti-inflammatory Screening: COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate. Inhibition of this activity by a test compound indicates its anti-inflammatory potential.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate) in the reaction buffer.

    • Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare stock solutions of the test isoxazole analogs and a positive control (e.g., celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding the arachidonic acid and the chromogenic substrate to each well.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for biological screening and a relevant signaling pathway potentially modulated by isoxazole analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Isoxazole Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (COX-2) characterization->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Experimental workflow for screening isoxazole analogs.

apoptosis_pathway isoxazole Isoxazole Analog cell_cycle Cell Cycle Arrest (G2/M) isoxazole->cell_cycle apoptosis Induction of Apoptosis isoxazole->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death caspases Caspase Activation apoptosis->caspases caspases->cell_death

Potential anticancer signaling pathway for isoxazole analogs.

References

Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and its derivatives are a critical class of five-membered heterocyclic compounds that form the structural core of numerous therapeutic agents.[1][2][3][4] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][5][6] Traditional synthetic routes to isoxazole derivatives often necessitate long reaction times, harsh conditions, and the use of hazardous solvents.[1][7] In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and eco-friendly alternative.[1][7] This technique, known as sonochemistry, utilizes high-frequency sound waves (>20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[1][8][9] This process generates localized hot spots with transient high temperatures and pressures, dramatically accelerating reaction rates, increasing yields, and often enabling milder reaction conditions.[1][8]

These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, summarizing key quantitative data in comparative tables and visualizing experimental workflows and reaction pathways.

Principle of Sonochemical Synthesis

The chemical effects of ultrasound are not a result of a direct interaction between sound waves and molecules. Instead, they arise from the physical phenomenon of acoustic cavitation.[8][9]

  • Formation: During the rarefaction (low-pressure) cycle of the sound wave, small gas-filled bubbles or cavities form in the liquid.

  • Growth: These bubbles grow over several acoustic cycles.

  • Collapse: When the bubbles reach a critical size, they can no longer absorb energy efficiently and collapse violently during a compression cycle.

This implosion creates extreme conditions within and around the bubble, including:

  • High Temperatures: Up to 5000 K.[1]

  • High Pressures: Up to 1000 atm.[1]

  • Rapid Heating and Cooling Rates: >10¹⁰ K/s.

These "hot spots" provide the energy to break chemical bonds, generate reactive intermediates (like radicals), and enhance mass transfer, thereby accelerating chemical reactions.[8] For heterogeneous reactions, the microjets and shock waves produced by cavitation can also clean and activate the surface of solid reactants or catalysts.[8]

Advantages of Ultrasound-Assisted Synthesis

Compared to conventional heating methods, sonochemistry offers several key advantages:

  • Shorter Reaction Times: Reactions that take hours or days under conventional conditions can often be completed in minutes.[7]

  • Higher Yields: Ultrasound can significantly improve product yields by promoting more efficient reactions and reducing byproduct formation.[7]

  • Milder Conditions: Many reactions can be carried out at lower temperatures, preserving thermally sensitive molecules.

  • Greener Chemistry: It often allows for the use of less hazardous solvents (including water) and can reduce energy consumption.[7]

  • Enhanced Reaction Pathways: In some cases, sonication can lead to different reaction pathways compared to thermal methods, a phenomenon known as "sonochemical switching".[8]

Experimental Protocols

Herein, we provide detailed protocols for three distinct ultrasound-assisted syntheses of isoxazole derivatives.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol describes a versatile method for synthesizing isoxazol-5(4H)-one derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds via a one-pot condensation of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride under ultrasonic irradiation. Various catalysts can be employed to facilitate this transformation.

Reactants:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl Acetoacetate or Methyl Acetoacetate)

  • Hydroxylamine Hydrochloride

  • Catalyst (e.g., Pyridine, Itaconic Acid, or Pyruvic Acid)

  • Solvent (e.g., Water, Ethanol-Water mixture)

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the selected catalyst (e.g., itaconic acid, 10 mol%).[1]

  • Solvent Addition: Add the appropriate solvent (e.g., 10 mL of water).

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic cleaning bath or place the horn of an ultrasonic probe into the reaction mixture. Irradiate the mixture at a specified temperature (e.g., 50°C) and frequency. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.[1]

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water or ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[1]

Quantitative Data Summary:

Aldehydeβ-KetoesterCatalyst (mol%)SolventMethodTemp (°C)Time (min)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateItaconic Acid (10)WaterUltrasound501595[7]
BenzaldehydeEthyl AcetoacetateItaconic Acid (10)WaterConventional10018090[7]
BenzaldehydeEthyl AcetoacetatePyruvic Acid (5)WaterUltrasoundRT2594[7]
p-ChlorobenzaldehydeEthyl AcetoacetateItaconic Acid (10)WaterUltrasound501592[7]
p-NitrobenzaldehydeEthyl AcetoacetateItaconic Acid (10)WaterUltrasound501098[7]
p-DimethylaminobenzaldehydeMethyl AcetoacetatePyridineEthanolUltrasound-3096[7]
BenzaldehydeMethyl AcetoacetatePyridineEthanolUltrasound-4564[7]
BenzaldehydeEthyl AcetoacetateFe3O4@MAP-SO3H (20mg)Ethanol-Water (1:3)UltrasoundRT2092[7]
Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This advanced multicomponent reaction demonstrates the power of ultrasound to facilitate complex molecular constructions in a single step, creating four new bonds.[10] This green chemistry approach uses water as the solvent.

Reactants:

  • Hydroxylamine Hydrochloride

  • Aromatic Aldehyde

  • Primary Amine

  • Propargyl Bromide

  • Saccharin

  • Catalytic System: Calcium Chloride (CaCl₂) / Potassium Carbonate (K₂CO₃)

  • Solvent: Water

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine hydroxylamine hydrochloride (1.5 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.2 mmol), propargyl bromide (1.2 mmol), saccharin (1.2 mmol), CaCl₂ (10 mol%), and K₂CO₃ (2.0 equiv) in water (5 mL).

  • Ultrasonic Irradiation: Irradiate the heterogeneous mixture using a high-intensity ultrasonic probe (sonotrode) at room temperature.[10] Reaction times are typically short, ranging from 13-17 minutes.[1] Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.[1] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole-secondary sulfonamide.[1]

Quantitative Data Summary:

AldehydePrimary AmineMethodTime (min)Yield (%)Reference
4-Cl-C₆H₄CHOBenzylamineUltrasound1396[10]
4-Cl-C₆H₄CHOBenzylamineUltrasonic Bath4562[10]
4-Cl-C₆H₄CHOBenzylamineStirring (Conventional)18035[10]
C₆H₅CHOBenzylamineUltrasound1592[10]
4-MeO-C₆H₄CHOCyclohexylamineUltrasound1785[10]
2-NO₂-C₆H₄CHOBenzylamineUltrasound1775[10]
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol utilizes an in-situ generation of nitrile oxides from aldehydes, which then undergo a 1,3-dipolar cycloaddition with a terminal alkyne. Ultrasound irradiation accelerates this copper-catalyzed "click" reaction.

Reactants:

  • Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde)

  • Hydroxylamine Hydrochloride

  • Chloramine-T

  • Terminal Alkyne

  • Catalytic System: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate

  • Solvent: tert-Butanol/Water (1:1)

Procedure:

  • Reactant Preparation: To a solution of 4-methoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and the terminal alkyne (1.2 mmol) in a t-BuOH/H₂O (1:1) mixture, add Chloramine-T (1.1 mmol).

  • Catalyst Addition: Add CuSO₄·5H₂O (1 mol%) and sodium ascorbate (5 mol%).

  • Ultrasonic Irradiation: Sonicate the mixture in an ultrasonic bath at 60°C for 60 minutes.[11] The ultrasound frequency can be around 40 kHz.[12]

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, evaporate the solvent, and purify the residue by column chromatography to afford the 3,5-disubstituted isoxazole.

Quantitative Data Summary:

AldehydeAlkyneMethodTemp (°C)Time (min)Yield (%)Reference
4-MeO-C₆H₄CHOPhenylacetyleneUltrasound606085[11]
4-Cl-C₆H₄CHOPhenylacetyleneUltrasound606082[11]
4-MeO-C₆H₄CHO1-HeptyneUltrasound606078[11]
4-MeO-C₆H₄CHOPhenylacetyleneConventional6018070[11]

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde, β-Ketoester, Hydroxylamine HCl, Catalyst, Solvent Irradiation Ultrasonic Irradiation (e.g., 50°C, 15 min) Reactants->Irradiation Cooling Cool to RT Irradiation->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallization (Optional) Washing->Recrystallization FinalProduct Pure Isoxazole Derivative Washing->FinalProduct Recrystallization->FinalProduct G Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->OnePot Ketoester β-Ketoester Ketoester->OnePot Catalyst Catalyst (e.g., Itaconic Acid) Catalyst->OnePot Ultrasound Ultrasound (Cavitation) OnePot->Ultrasound Oxime Oxime Formation Ultrasound->Oxime Knoevenagel Knoevenagel Condensation Oxime->Knoevenagel Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Product Isoxazol-5(4H)-one Product Cyclization->Product

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Polar Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of "oiling out" during the recrystallization of polar isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid or oil instead of forming solid crystals.[1][2][3] This oil is an immiscible liquid phase that is rich in the solute.[1][3] This can be problematic as the oil can trap impurities and may solidify into an amorphous solid or a poorly defined crystalline mass, hindering purification.[4][5]

Q2: Why is "oiling out" a common issue with polar isoxazoles?

A2: Polar isoxazoles, due to their inherent polarity from nitrogen and oxygen atoms, exhibit strong solute-solvent interactions, particularly in polar solvents.[6] This can lead to a high solubility at elevated temperatures. If the solution becomes highly supersaturated upon cooling, the solute molecules may aggregate as a liquid phase before they can organize into a crystal lattice, leading to oiling out.[1] Additionally, the presence of impurities can disrupt the crystallization process and promote the formation of an oil.[2][4]

Q3: What are the main causes of "oiling out"?

A3: The primary causes of oiling out can be categorized as follows:

  • High Supersaturation: This occurs when the concentration of the solute is significantly higher than its saturation point at a given temperature. Rapid cooling or using too little solvent can lead to high supersaturation.[1]

  • Presence of Impurities: Impurities can interfere with the formation of a crystal lattice, promoting the separation of a liquid phase instead.[2][4] They can also lower the melting point of the compound, increasing the likelihood of it being a liquid at the crystallization temperature.[5]

  • Low Melting Point of the Solute: If the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[4][5]

  • Inappropriate Solvent Choice: A solvent that is too "good" (dissolves the compound too readily even at lower temperatures) or a poor choice of solvent mixture can contribute to oiling out.[4]

Q4: How can I prevent my polar isoxazole from "oiling out"?

A4: Several strategies can be employed to prevent oiling out:

  • Slower Cooling: Allow the solution to cool slowly and undisturbed. This gradual decrease in temperature helps to control the rate of supersaturation and provides sufficient time for crystal nucleation and growth.[4][5]

  • Solvent Selection: Choose a solvent or solvent system where the isoxazole has high solubility at high temperatures and low solubility at low temperatures.[7][8] For highly polar compounds, a mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective.[4][9]

  • Seeding: Introduce a small seed crystal of the pure compound to the solution as it cools. This provides a template for crystallization to begin and can help bypass the formation of an oil.[1][3]

  • Control of Supersaturation: Use a sufficient amount of solvent to avoid creating a highly concentrated solution.[5] The generation of supersaturation should be slow, for instance, by reducing the cooling rate.[1]

  • Purification of Starting Material: If impurities are suspected, purifying the crude isoxazole by other means (e.g., chromatography) before recrystallization can be beneficial.[2][4]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when your polar isoxazole "oils out."

Problem Possible Cause Troubleshooting Steps
An oil forms upon initial cooling. High degree of supersaturation; Cooling too rapidly.[1][5]1. Reheat the solution until the oil redissolves completely. 2. Add a small amount of additional solvent to decrease the concentration.[5] 3. Allow the solution to cool much more slowly. Consider insulating the flask.[5]
The compound consistently oils out even with slow cooling. The melting point of the isoxazole (or an impure mixture) is below the solution's saturation temperature.[4][5]1. Try a different solvent or solvent mixture with a lower boiling point.[10] 2. Attempt to purify the isoxazole further before recrystallization to remove melting point-depressing impurities.[2][4] 3. Consider using a mixed-solvent system, adding the "poor" solvent dropwise at a slightly lower temperature.[9]
Seeding the solution causes the seed crystal to dissolve or become oily. The solution is not yet saturated, or the conditions are still promoting oil formation.[1][3]1. Ensure the solution has cooled enough to be close to its saturation point before adding the seed crystal. 2. Try adding a larger amount of seed crystals.[3] 3. In an anti-solvent crystallization, consider adding the seed crystal to the anti-solvent before adding the solution of your compound.[3]
The oil solidifies into an amorphous mass. Spontaneous and rapid solidification of the oil phase, trapping impurities.[1]1. Redissolve the amorphous solid in a suitable solvent. 2. Attempt the recrystallization again using the preventative measures outlined in the FAQs, such as slower cooling, more solvent, or a different solvent system.[4][5]

Experimental Protocols

Protocol 1: Standard Recrystallization of a Polar Isoxazole
  • Solvent Selection: Test the solubility of a small amount of the crude isoxazole in various polar solvents (e.g., ethanol, isopropanol, acetone, water) and solvent mixtures.[7] A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude isoxazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[5]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Protocol 2: Troubleshooting "Oiling Out"
  • Redissolution: If an oil has formed, reheat the flask until the solution is clear again.[5]

  • Dilution and Solvent Adjustment: Add a small amount (10-20% of the original volume) of the same hot solvent.[5] If using a mixed-solvent system, add more of the "good" solvent.

  • Controlled Cooling: Allow the solution to cool very slowly. A Dewar flask or an insulated box can be used to slow down the cooling rate.

  • Seeding: Once the solution has cooled slightly but before any cloudiness or oil appears, add a single, small seed crystal of the pure isoxazole.

  • Patience: Allow the solution to stand undisturbed for an extended period. Crystal growth may be slow.

Visual Guides

Oiling_Out_Process cluster_solution Solution State cluster_outcome Separation Outcome A Hot, Unsaturated Solution (Polar Isoxazole Dissolved) B Supersaturated Solution (Upon Cooling) A->B Cooling C Crystalline Solid (Desired Outcome) B->C Slow Cooling, Controlled Supersaturation, Seeding D Oiled Out Liquid Phase (Undesired Outcome) B->D Rapid Cooling, High Supersaturation, Impurities Present E Amorphous Solid or Poor Quality Crystals D->E Solidification

Caption: The process of "oiling out" versus successful crystallization.

Troubleshooting_Workflow start Recrystallization Attempt oiling_out Does the compound 'oil out'? start->oiling_out success Successful Crystallization oiling_out->success No reheat Reheat to dissolve the oil oiling_out->reheat Yes add_solvent Add more solvent reheat->add_solvent change_solvent Try a different solvent or solvent mixture reheat->change_solvent If persists purify Purify starting material reheat->purify If persists slow_cool Cool slowly add_solvent->slow_cool slow_cool->oiling_out change_solvent->start purify->start

Caption: A decision-making workflow for troubleshooting "oiling out".

References

Technical Support Center: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a key intermediate in various pharmaceutical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related isoxazole derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the 1,3-dipolar cycloaddition reaction. Here are the most common culprits and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. For the DABCO-catalyzed reaction of ethyl nitroacetate and 2-propyn-1-ol, ensuring the reaction is heated to 80 °C for 72 hours is crucial for driving the reaction to completion.[1]

  • Poor Regioselectivity: In isoxazole synthesis, the formation of regioisomers can be a significant issue, leading to a lower yield of the desired product.[2] The use of specific catalysts can help control regioselectivity.

  • Dimerization of Intermediates: Nitrile oxides, key intermediates in many isoxazole syntheses, are prone to dimerization to form furoxans, which reduces the amount of nitrile oxide available to react with the dipolarophile.[2] This can be minimized by the slow addition of reagents to keep the concentration of the reactive intermediate low.

  • Impure Starting Materials: The purity of reactants, especially ethyl nitroacetate and 2-propyn-1-ol, is essential. Impurities can interfere with the reaction and lead to the formation of byproducts. Always use freshly distilled or high-purity reagents.

Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A2: The most common byproducts in isoxazole synthesis are isomeric isoxazoles and furoxans from the dimerization of the nitrile oxide intermediate.[2]

  • Isomeric Isoxazoles: The formation of the undesired isoxazole isomer can be a major issue. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the cycloaddition. For instance, copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.[2]

  • Furoxans: To minimize the formation of furoxans, it is recommended to generate the nitrile oxide intermediate in situ and in the presence of the alkyne to ensure it reacts as it is formed.[2]

  • Purification: Most impurities can be removed by flash column chromatography on silica gel. A gradient elution system, for example, with dichloromethane and methanol, has been shown to be effective in isolating the desired product.[1]

Q3: How do I choose the most suitable synthetic route for my needs?

A3: The choice of synthetic route will depend on factors such as available starting materials, desired scale, and safety considerations. The two primary routes for this compound are:

  • DABCO-Catalyzed Reaction: This method involves the reaction of ethyl nitroacetate and 2-propyn-1-ol in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). It offers a good yield of 81% and uses relatively common reagents.[1]

  • Triethylamine-Mediated Synthesis: This route utilizes (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl alcohol with triethylamine. While a specific yield for the target molecule is not provided in the search results, this is a common method for isoxazole synthesis.

For a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a sodium hydroxide-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water and ethanol at 60°C for 16 hours yielded 86%.[3] This suggests that a similar approach could be adapted for the synthesis of the target molecule.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key parameters of different synthetic methods for this compound and a closely related derivative.

ProductReactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundEthyl nitroacetate2-Propyn-1-olDABCOEthanol807281
This compound(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetatePropargyl alcoholTriethylamineTetrahydrofuran0 - 25OvernightNot Specified
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateEthyl nitroacetatePropargyl benzoateNaOHWater/Ethanol601686

Experimental Protocols

Protocol 1: DABCO-Catalyzed Synthesis of this compound[1]

Materials:

  • Ethyl nitroacetate

  • 2-Propyn-1-ol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 equivalent) and ethyl nitroacetate (2.0 equivalents) in ethanol.

  • Add DABCO (0.1 equivalents) to the solution.

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient (0% to 6% methanol) to obtain this compound as an oil.

Protocol 2: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (Related Compound)[3]

Materials:

  • Ethyl nitroacetate

  • Propargyl benzoate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Water

  • Ethanol

  • Petroleum ether (PE)

  • Ethyl acetate (AcOEt)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, vigorously stir a mixture of propargyl benzoate (1.0 equivalent), ethyl nitroacetate (2.5 equivalents), water, and ethanol.

  • Add a solution of NaOH (0.1 equivalents) to the mixture.

  • Heat the reaction mixture at 60 °C for 16 hours.

  • Concentrate the reaction mixture.

  • Purify the residue by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent (5:1) containing 3% triethylamine to yield ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as a clear oil.

Visualization

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Purity of Starting Materials (Ethyl Nitroacetate, 2-Propyn-1-ol) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions analyze_byproducts Analyze Reaction Mixture for Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts check_reagents->check_conditions Reagents Pure impure_reagents Purify or Replace Reagents check_reagents->impure_reagents Impurities Found check_conditions->analyze_byproducts Conditions Correct incorrect_conditions Optimize Reaction Conditions (e.g., increase time/temp, adjust stoichiometry) check_conditions->incorrect_conditions Deviation Found byproduct_id Identify Major Byproducts analyze_byproducts->byproduct_id end_good Yield Improved impure_reagents->end_good incorrect_conditions->end_good isomers Isomeric Isoxazole Detected byproduct_id->isomers Byproducts Present end_bad Yield Still Low - Consider Alternative Route byproduct_id->end_bad No Obvious Byproducts dimer Furoxan Dimer Detected isomers->dimer No optimize_catalyst Optimize Catalyst/Solvent to Improve Regioselectivity isomers->optimize_catalyst Yes slow_addition Implement Slow Addition of Reagents to Minimize Intermediate Concentration dimer->slow_addition Yes dimer->end_bad No optimize_catalyst->end_good slow_addition->end_good

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yields in the synthesis of this compound can be attributed to several factors, most notably the decomposition of the nitrile oxide intermediate.

Potential CauseRecommended Action
Dimerization of Nitrile Oxide: The nitrile oxide intermediate can dimerize to form a furoxan, which is a common side reaction.[1][2]Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the propargyl alcohol. Slow addition of the base or dehydrating agent can help maintain a low concentration of the nitrile oxide, thus minimizing dimerization.
Decomposition of Reagents: Ethyl nitroacetate and propargyl alcohol can be unstable under certain conditions.Ensure the purity of the starting materials. Use freshly distilled reagents if necessary.
Suboptimal Reaction Temperature: High temperatures can accelerate the decomposition of the nitrile oxide and other reagents.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to a decrease in overall yield due to side reactions.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products.Carefully control the stoichiometry of the reactants, base, and any dehydrating agents used.

Issue 2: Difficulty in Product Purification

The presence of side products and unreacted starting materials can complicate the purification of this compound.

Potential CauseRecommended Action
Presence of Furoxan Side Product: The furoxan dimer is a significant impurity that can be difficult to separate from the desired isoxazole.Optimize the reaction conditions to minimize furoxan formation (see Issue 1). For purification, utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation.
Residual Starting Materials: Unreacted ethyl nitroacetate or propargyl alcohol can co-elute with the product.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If unreacted starting materials remain, consider adjusting the reaction time or temperature.
Formation of Regioisomers: Although less common with terminal alkynes, the formation of the regioisomeric product, Ethyl 3-(hydroxymethyl)isoxazole-5-carboxylate, is a possibility.To enhance the formation of the desired 3,5-isomer, consider the use of a copper(I) catalyst. Less polar solvents may also favor the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method is a 1,3-dipolar cycloaddition reaction.[1] This involves the in situ generation of a nitrile oxide from ethyl nitroacetate, which then reacts with propargyl alcohol. The reaction is typically carried out in the presence of a base and a dehydrating agent.

Q2: What are the most likely side products in this synthesis?

A2: The most probable side product is a furoxan, which results from the dimerization of the nitrile oxide intermediate generated from ethyl nitroacetate.[1][2] The formation of the regioisomer, Ethyl 3-(hydroxymethyl)isoxazole-5-carboxylate, is also a theoretical possibility, though generally less favored with terminal alkynes.

Q3: How can I minimize the formation of the furoxan side product?

A3: To reduce the dimerization of the nitrile oxide, it is crucial to keep its concentration low throughout the reaction. This can be achieved by the slow, dropwise addition of the base or dehydrating agent used to generate the nitrile oxide in situ. Performing the reaction at a lower temperature can also help to slow down the rate of dimerization.

Q4: How do I confirm the structure of the desired product and identify any side products?

A4: The structure of this compound can be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. Side products like the furoxan dimer will have distinct spectral signatures. For instance, the furoxan will have a different molecular weight and a more complex NMR spectrum compared to the desired product.

Q5: What is the role of a catalyst in this reaction?

A5: While the reaction can proceed without a catalyst, the use of a copper(I) catalyst can improve the regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole. This can be particularly useful in minimizing the formation of any unwanted regioisomers.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Materials:

  • Ethyl nitroacetate

  • Propargyl alcohol

  • Triethylamine (or another suitable base)

  • Phenyl isocyanate (or another suitable dehydrating agent)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl nitroacetate and propargyl alcohol in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the dehydrating agent (e.g., phenyl isocyanate) in the same anhydrous solvent to the reaction mixture.

  • After the addition of the dehydrating agent, add the base (e.g., triethylamine) dropwise to the cooled solution. The slow addition is crucial to minimize the dimerization of the nitrile oxide.

  • Allow the reaction to stir at a low temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl Nitroacetate Ethyl Nitroacetate Nitrile Oxide Nitrile Oxide Ethyl Nitroacetate->Nitrile Oxide Base/Dehydrating Agent Propargyl Alcohol Propargyl Alcohol This compound This compound Propargyl Alcohol->this compound 1,3-Dipolar Cycloaddition Nitrile Oxide->this compound

Caption: Main reaction pathway for the synthesis.

Side_Product_Formation Nitrile Oxide Intermediate Nitrile Oxide Intermediate Furoxan Dimer Furoxan Dimer Nitrile Oxide Intermediate->Furoxan Dimer Dimerization

Caption: Formation of the furoxan side product.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check for Furoxan Check for Furoxan Low Yield->Check for Furoxan Yes Purification Issues Purification Issues Low Yield->Purification Issues No Optimize Temp Optimize Temp Check for Furoxan->Optimize Temp Slow Addition Slow Addition Optimize Temp->Slow Addition End End Slow Addition->End Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Yes Purification Issues->End No Check for Regioisomer Check for Regioisomer Optimize Chromatography->Check for Regioisomer Use Catalyst Use Catalyst Check for Regioisomer->Use Catalyst Use Catalyst->End

Caption: Troubleshooting workflow for the synthesis.

References

Stability issues of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.

Troubleshooting Guide

Question: I am observing unexpected degradation of this compound in my acidic experimental conditions. What could be the cause?

Answer:

While the isoxazole ring is generally considered stable in acidic conditions, several factors could contribute to apparent degradation.[1] Follow this troubleshooting workflow to identify the potential cause:

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring in this compound to acidic conditions?

A1: The isoxazole ring is generally robust and stable under acidic conditions.[1] Studies on other isoxazole-containing molecules, such as the drug leflunomide, have shown resistance to isoxazole ring opening in acidic environments (pH 4.0), even at physiological temperatures (37°C).[2] Degradation of the isoxazole ring is more commonly observed under basic conditions or through enzymatic processes.[2]

Q2: What is the most likely degradation pathway for an isoxazole ring if it were to become unstable?

A2: While unlikely under typical acidic experimental conditions, a potential degradation pathway for isoxazoles is the reductive cleavage of the weak N-O bond. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon).[3][4] Acid-catalyzed ring opening is not a commonly reported degradation pathway for simple isoxazoles.

G isoxazole This compound reductive_conditions Reductive Conditions (e.g., H2, Pd/C) isoxazole->reductive_conditions Exposure to enaminone β-amino enone (Ring-opened product) reductive_conditions->enaminone Leads to

Caption: Reductive cleavage of the isoxazole ring.

Q3: Could other functional groups in this compound be susceptible to degradation in acidic conditions?

A3: Yes. The ethyl ester is the most likely functional group to be affected by acidic conditions, especially in the presence of water and heat, which can lead to hydrolysis to the corresponding carboxylic acid. The primary alcohol (hydroxymethyl group) is generally stable but could undergo reactions like dehydration under very harsh acidic conditions and high temperatures.

G start This compound in Acidic Solution ester_hydrolysis Ester Hydrolysis (Requires water, can be slow) start->ester_hydrolysis Potential Reaction alcohol_reaction Hydroxymethyl Group Reaction (Requires harsh conditions, e.g., strong acid, high temp) start->alcohol_reaction Potential Reaction carboxylic_acid 5-(hydroxymethyl)isoxazole-3-carboxylic acid ester_hydrolysis->carboxylic_acid other_products Other Products (e.g., dehydrated, rearranged) alcohol_reaction->other_products

Caption: Potential side reactions under acidic conditions.

Q4: How should I store this compound to ensure its stability?

A4: For long-term stability, it is recommended to store this compound as a solid in a cool, dry place, protected from light. If you need to prepare a stock solution, use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C). Avoid preparing acidic aqueous solutions for long-term storage.

Data Presentation

pHTemperature (°C)Solvent SystemDuration of Experiment (hours)% Remaining CompoundObservations/Degradation Products

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic Buffers

This protocol provides a general method for determining the stability of your compound in different acidic aqueous solutions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer components (e.g., phosphate, citrate) to prepare buffers of desired pH

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

2. Procedure:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at your desired pH values (e.g., pH 2, 4, 6).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 10 mg/mL).

  • Incubation:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <5%) to minimize its effect on the solution's properties.

    • Prepare multiple replicates for each condition.

    • Incubate the solutions at a constant temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any potential reaction by diluting the aliquot in a mobile phase or a neutral buffer.

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound. Use an appropriate wavelength for detection.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining compound versus time for each pH and temperature condition.

    • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products. If significant degradation is observed, consider using LC-MS to identify these products.

References

Technical Support Center: Optimizing Column Chromatography for Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing column chromatography of polar compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification of polar molecules.

Frequently Asked questions (FAQs)

Q1: My polar compound is not eluting from the silica gel column, even with highly polar solvents. What should I do?

This is a common issue where highly polar compounds strongly adhere to the polar silica gel stationary phase through hydrogen bonding with silanol groups.[1] To address this, you can:

  • Increase Mobile Phase Polarity: If you are using a solvent system like hexane/ethyl acetate, increase the proportion of ethyl acetate. For very polar compounds, you may need to switch to a more polar system, such as dichloromethane/methanol.[1] A common starting point is 5% methanol in dichloromethane, with the methanol concentration increased as needed.[1]

  • Use Mobile Phase Additives: For basic polar compounds, adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic silanol groups on the silica, reducing their interaction with your analyte.[1] For acidic compounds, adding a small amount of acetic acid or formic acid can improve elution.[1][2] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution in dichloromethane can be effective for eluting very polar basic compounds.[1][2][3]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, switching the stationary phase is a good option.[2]

    • Reverse-Phase Silica: For highly polar compounds, using a nonpolar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile) can be very effective.[2][3]

    • Alumina: Alumina is another polar stationary phase that is available in acidic, basic, and neutral forms, which may offer better separation depending on your compound's properties.[1][2]

    • Bonded Phases: Amino- or cyano-bonded silica phases provide different selectivity for polar compounds.[1][4]

Q2: My polar compound shows significant peak tailing on a silica gel column. How can I achieve more symmetrical peaks?

Peak tailing for polar compounds is often due to secondary interactions between the analyte and active silanol groups on the silica surface.[2] Here are some solutions:

  • Adjust Mobile Phase pH: Adding a small amount of a modifier can suppress the ionization of silanol groups. For basic compounds, adding a small amount of triethylamine (TEA) is common. For acidic compounds, adding acetic acid can improve peak shape.[2]

  • Deactivate the Silica Gel: The acidity of silica gel can be reduced to minimize unwanted interactions with sensitive compounds.[3]

  • Check for Sample Overload: Overloading the column can lead to peak distortion. Try running the separation again with a more diluted sample.[1]

Q3: How do I choose between Normal-Phase, Reverse-Phase, and HILIC for my polar compound?

The choice of chromatography mode depends on the specific properties of your analyte.[5]

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for polar, non-ionized compounds and for separating isomers.[5][6]

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. While challenging for very polar compounds, it can be effective for moderately polar analytes, especially with polar-embedded or polar-endcapped columns.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a high concentration of an organic solvent and a small amount of aqueous solvent in the mobile phase.[1] It is ideal for highly polar, water-soluble compounds that are poorly retained in reverse-phase chromatography.[5][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of polar compounds.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not move from the baseline - Insufficient mobile phase polarity.- Strong interaction with the stationary phase.- Increase the polarity of the eluent (e.g., add methanol to dichloromethane).[1]- Add a modifier to the mobile phase (e.g., TEA for basic compounds, acetic acid for acidic compounds).[1][2]- Switch to a less polar stationary phase (e.g., alumina, florisil) or consider reverse-phase chromatography.[2][3]
Poor separation of spots (low ΔRf) - Inappropriate solvent system.- Re-optimize the solvent system using Thin Layer Chromatography (TLC) to maximize the difference in Rf values (ΔRf) between your target compound and impurities. Aim for a target Rf of 0.2-0.4.[2]
Compound appears to decompose on the column - The compound is unstable on silica gel.- Perform a 2D TLC test to check for stability on silica.[2][3]- If unstable, consider using a less acidic stationary phase like deactivated silica, florisil, or alumina.[3]
Fractions are very dilute; cannot detect the compound - The compound eluted, but in a large volume of solvent.- Concentrate the fractions where you expected to see your compound and re-analyze by TLC.[3]
Sample is not soluble in the eluting solvent - Mismatch between sample solvent and mobile phase.- Use a "dry loading" technique.[1][2]- Alternatively, dissolve the sample in a minimum amount of a stronger, more polar solvent and then load it onto the column.[3]

Experimental Protocols

Protocol 1: 2D Thin Layer Chromatography (TLC) for Compound Stability

Objective: To determine if a compound is stable on a silica gel stationary phase.

Methodology:

  • Spot your compound on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • After the first run, remove the plate and allow it to dry completely until all solvent has evaporated.[2]

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom.[2]

  • Develop the plate again in the same solvent system.[2]

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.[2]

    • Unstable Compound: If the compound is degrading on the silica, new spots will appear off the diagonal.[2]

Protocol 2: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent.[1]

Methodology:

  • Dissolve your sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).[1]

  • Add dry silica gel to this solution, typically 10-20 times the mass of your sample.[1][2]

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[1][2]

  • Carefully add the dry silica with the adsorbed sample to the top of the prepared column.

  • Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[1][2]

Advanced Techniques for Polar Compounds

For particularly challenging separations of polar compounds, consider these advanced chromatography techniques:

Technique Principle Advantages for Polar Compounds Key Considerations
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a low concentration of aqueous solvent. The separation is based on the partitioning of polar analytes into the water-enriched layer on the stationary phase surface.[7][8]- Excellent retention for very polar compounds that are not retained in reverse-phase.[7][8]- Uses reverse-phase compatible solvents.[8]- Enhanced MS sensitivity due to high organic content in the mobile phase.- Proper column conditioning and equilibration between injections are crucial for reproducible retention times.[8]- The injection solvent should match the initial mobile phase conditions to ensure good peak shape.[8]- Mobile phase pH and buffer choice significantly affect separation.[8]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[9] Modifiers (co-solvents) like methanol can be added to increase the mobile phase polarity.[10][11]- High efficiency and fast separations due to the low viscosity and high diffusivity of supercritical fluids.[9][10][12]- Environmentally friendly due to reduced organic solvent consumption.[9]- Suitable for thermally sensitive compounds.[9]- Can separate a wide range of polarities by adjusting co-solvent percentage.[9][12]- Pure CO2 is non-polar, so modifiers are necessary for eluting polar compounds.[10][11]- Cannot analyze extremely polar solutes.[11]

Visual Guides

Troubleshooting_Workflow start Start: Polar Compound Purification Issue q1 Is the compound eluting? start->q1 no_elution No Elution / High Retention q1->no_elution No eluting Yes, but with issues q1->eluting Yes increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH to DCM) no_elution->increase_polarity add_modifier Add Modifier (TEA for bases, Acetic Acid for acids) increase_polarity->add_modifier change_sp Change Stationary Phase (Alumina, RP-Silica, HILIC) add_modifier->change_sp end Successful Purification change_sp->end q2 What is the issue? eluting->q2 tailing Peak Tailing q2->tailing poor_sep Poor Separation q2->poor_sep adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reoptimize Re-optimize Solvent System via TLC poor_sep->reoptimize check_load Check for Sample Overload adjust_ph->check_load check_load->end reoptimize->end Chromatography_Mode_Selection start Select Chromatography Mode for Polar Compound polarity Assess Analyte Polarity start->polarity high_polar Highly Polar / Water-Soluble polarity->high_polar High moderate_polar Moderately Polar polarity->moderate_polar Moderate non_ionized_polar Non-ionized Polar / Isomers polarity->non_ionized_polar Low to Moderate hilic HILIC high_polar->hilic rpc Reverse-Phase (with polar-embedded/endcapped column) moderate_polar->rpc npc Normal-Phase non_ionized_polar->npc

References

Technical Support Center: Reaction Condition Optimization for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary and most cited method for synthesizing this compound is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of an in situ generated nitrile oxide with an alkyne. Common starting materials are (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl alcohol, or ethyl nitroacetate and 2-propyn-1-ol.[1][2] The reaction between a primary nitro compound and an alkyne is a general and effective method for forming the isoxazole ring.[3][4]

Q2: How do solvent and temperature critically affect the reaction yield?

A2: Solvent and temperature are crucial for reaction success. The solvent choice impacts reactant solubility and reaction rate.[5] Common solvents for this synthesis include tetrahydrofuran (THF), ethanol, and acetonitrile.[1][2][5] Temperature optimization is key for controlling reaction kinetics. For the synthesis using ethyl nitroacetate and 2-propyn-1-ol in ethanol with DABCO, the reaction is heated to 80°C.[1][2] In contrast, the reaction of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol in THF using triethylamine is initially cooled to 0°C and then allowed to warm to room temperature.[1] Excessively high temperatures can lead to decomposition and side product formation, while low temperatures may result in a slow or incomplete reaction.[5]

Q3: What is the role of the base in this reaction?

A3: In the 1,3-dipolar cycloaddition pathway, a base is essential for the in situ generation of the nitrile oxide from its precursor. For instance, triethylamine is used to dehydrochlorinate (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate to form the corresponding nitrile oxide.[1] In syntheses starting from ethyl nitroacetate, a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydroxide can be used to facilitate the reaction.[1][2][4] The choice and amount of base can significantly influence the reaction rate and yield.

Q4: I am observing the formation of isomeric byproducts. How can I improve regioselectivity?

A4: Isomer formation is a common challenge in 1,3-dipolar cycloaddition reactions.[5] Regioselectivity is governed by both electronic and steric factors of the reacting molecules. While the synthesis of this compound from the specified starting materials is generally selective, optimizing reaction conditions can further minimize isomer formation.[3] Experimenting with solvent polarity and the choice of catalyst or base can sometimes enhance regioselectivity.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient nitrile oxide generation.- Ensure the base (e.g., triethylamine) is of good quality and used in the correct stoichiometric amount. - Verify the purity of the nitrile oxide precursor (e.g., (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate).[5]
Poor reactant solubility.- Choose a solvent where all reactants are fully soluble at the reaction temperature. THF and ethanol are common choices for this synthesis.[1][5]
Suboptimal reaction temperature.- For the triethylamine/THF method, ensure the initial cooling to 0°C is performed before allowing the reaction to proceed at room temperature.[1] - For the DABCO/ethanol method, maintain the temperature at 80°C.[2]
Reactant decomposition.- If starting materials are sensitive, consider milder reaction conditions. Ensure the temperature does not exceed the recommended values.[5]
Formation of Impurities Impure starting materials.- Purify starting materials, such as propargyl alcohol and the ethyl ester precursor, before use.
Side reactions.- Control the rate of addition of the base to avoid localized high concentrations that can lead to side reactions. - Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.
Reaction Stalls / Incomplete Conversion Insufficient reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reported reaction times are overnight or up to 72 hours, depending on the method.[1][2]
Catalyst/Base inactivation.- Use a fresh batch of the base (e.g., triethylamine, DABCO). Ensure it has been stored correctly.

Experimental Protocols

Protocol 1: Synthesis from (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate and Propargyl Alcohol[1]
  • In a 100 mL round-bottomed flask, dissolve (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (164.96 mmol) and propargyl alcohol (824.82 mmol) in tetrahydrofuran (200 mL) to form a yellow solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of triethylamine (197.96 mmol) in tetrahydrofuran (100 mL) over 45 minutes.

  • Allow the reaction mixture to warm to 25°C and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with brine (250 mL).

  • Extract the product with dichloromethane (3 x 300 mL).

  • Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis from Ethyl Nitroacetate and 2-Propyn-1-ol[2]
  • In an Ace pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol).

  • Seal the pressure tube and heat the reaction mixture at 80°C for 72 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane and methanol gradient (0% to 6% methanol v/v) to yield the final product.

Reaction Condition Comparison

Parameter Method 1 Method 2
Reactants (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl alcoholEthyl nitroacetate, 2-Propyn-1-ol
Base/Catalyst Triethylamine1,4-diazabicyclo[2.2.2]octane (DABCO)
Solvent Tetrahydrofuran (THF)Ethanol
Temperature 0°C to 25°C80°C
Reaction Time Overnight72 hours
Reported Yield Not explicitly stated for this specific product, but is a general method.81%[1][2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Prepare Reactants & Solvent ((Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, Propargyl Alcohol, THF) mix Mix Reactants in Flask reactants->mix base Prepare Base Solution (Triethylamine in THF) add_base Slowly Add Base (over 45 min) base->add_base cool Cool to 0°C mix->cool cool->add_base Base Solution warm Warm to 25°C & Stir Overnight add_base->warm monitor Monitor by TLC warm->monitor quench Dilute with Brine monitor->quench extract Extract with Dichloromethane quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for Protocol 1.

References

Preventing degradation of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, focusing on preventing its degradation during experimental workup.

Troubleshooting Guides

Issue 1: Low or No Yield of Target Compound After Workup

Question: I've performed my reaction to synthesize this compound and I'm experiencing a significant loss of product after the workup procedure. What are the likely causes and how can I prevent this?

Answer:

Degradation of this compound during workup is a common issue, primarily due to the sensitivity of the isoxazole ring to certain chemical conditions. The most probable causes for low yield are exposure to strongly basic or acidic conditions, and to a lesser extent, elevated temperatures over prolonged periods.

Potential Degradation Pathways:

  • Base-Mediated Ring Opening: The isoxazole ring is susceptible to cleavage under basic conditions. The presence of the electron-withdrawing carboxylate group at the 3-position can make the ring more prone to nucleophilic attack by hydroxide ions. This typically leads to the formation of a β-ketonitrile intermediate, which may undergo further reactions or be difficult to isolate, resulting in product loss.

  • Acid-Mediated Hydrolysis/Rearrangement: While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to hydrolysis of the ethyl ester or other unforeseen rearrangements of the isoxazole ring.

  • Hydrolysis of the Ethyl Ester: Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While this may not be considered "degradation" of the core isoxazole structure, it results in the loss of your target ethyl ester.

Recommended Preventative Measures & Optimized Workup Protocol:

To minimize degradation, it is crucial to maintain near-neutral pH conditions throughout the workup and to keep the temperature low.

.

Optimized Workup Workflow

Optimized Workup Workflow reaction Reaction Mixture quench Quench with Saturated Ammonium Chloride (aq.) reaction->quench Cool to 0°C extraction Extract with Ethyl Acetate or Dichloromethane quench->extraction wash_brine Wash with Brine extraction->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (low temperature) filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Optimized workup to minimize degradation.

Issue 2: Appearance of Unidentified Impurities in Final Product

Question: After purification, I'm observing unexpected peaks in my NMR or LC-MS analysis of this compound. What could these impurities be?

Answer:

The presence of impurities often points to side reactions during the synthesis or degradation during workup. Based on the structure of your target molecule, here are some potential byproducts:

  • Ring-Opened Products: As mentioned, basic conditions can lead to the formation of a β-ketonitrile. Depending on subsequent reaction conditions, this intermediate could appear as an impurity.

  • Hydrolyzed Product: The corresponding carboxylic acid from the hydrolysis of the ethyl ester is a common impurity if the workup was not strictly anhydrous or if acidic/basic conditions were not fully neutralized.

  • Dimerization Products: In syntheses involving 1,3-dipolar cycloaddition, dimerization of the nitrile oxide intermediate can lead to furoxan byproducts. These are often difficult to separate from the desired isoxazole.

Troubleshooting Decision Tree for Impurity Identification:

Impurity Identification start Impurity Detected check_mass Check Mass Spectrum start->check_mass mass_minus_28 Mass = M-28 (loss of ethylene)? check_mass->mass_minus_28 mass_plus_18 Mass consistent with ring-opened product? mass_minus_28->mass_plus_18 No hydrolysis Likely Hydrolysis Product (Carboxylic Acid) mass_minus_28->hydrolysis Yes mass_dimer Mass = 2x Nitrile Oxide Precursor? mass_plus_18->mass_dimer No ring_opening Likely Ring-Opened Product (β-Ketonitrile derivative) mass_plus_18->ring_opening Yes dimer Likely Dimerization Byproduct (e.g., Furoxan) mass_dimer->dimer Yes other Other Impurity mass_dimer->other No

Caption: Decision tree for impurity identification.

Frequently Asked Questions (FAQs)

Q1: Is it safe to use a mild base like sodium bicarbonate to wash the organic layer during workup?

A1: While sodium bicarbonate is a weak base, prolonged contact with the isoxazole ring can still lead to some degradation, especially if the solution is not kept cold. A brief wash with a cold, saturated sodium bicarbonate solution is generally acceptable if an acidic reagent was used in the reaction and needs to be neutralized. However, a neutral wash with brine is the safest option to avoid any potential for base-mediated ring opening.

Q2: What is the recommended pH range to maintain during the workup of this compound?

A2: The ideal pH range for the aqueous phase during workup is between 6 and 7. Strongly acidic (pH < 4) and basic (pH > 8) conditions should be avoided to prevent hydrolysis of the ester and cleavage of the isoxazole ring, respectively.

Q3: Can I use distillation for the final purification of my product?

A3: this compound is a liquid at room temperature. While vacuum distillation might be possible, there is a risk of thermal degradation, especially if the compound is not perfectly pure. Flash column chromatography on silica gel is the recommended method for purification as it is performed at ambient temperature.

Q4: How does the hydroxymethyl group at the 5-position affect the stability of the isoxazole ring?

A4: The hydroxymethyl group is an electron-donating group which can slightly increase the electron density of the isoxazole ring. This may offer a minor stabilizing effect against electrophilic attack but is unlikely to significantly alter the ring's susceptibility to nucleophilic attack under basic conditions, which is the primary degradation pathway of concern.

Data Presentation

The following table provides an illustrative comparison of expected product recovery under different workup conditions. Note that these are generalized estimates to highlight the importance of a mild workup, and actual results may vary depending on the specific reaction conditions.

Workup ConditionExpected Recovery of this compoundPredominant Byproducts/Side Reactions
Standard Protocol (Neutral) 85-95%Minimal degradation
Wash with 1M HCl (aq)70-85%Partial hydrolysis of the ethyl ester
Wash with 1M NaOH (aq)40-60%Significant isoxazole ring opening
Room Temperature Workup75-90%Increased potential for minor degradation
Workup at 0-5 °C90-98%Minimized degradation

Experimental Protocols

Protocol 1: Standard Mild Workup for this compound
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash once with cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Workup Involving Neutralization of Acid
  • Quenching and Neutralization: Cool the reaction mixture to 0 °C. Slowly add a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases (pH ~7-8).

  • Extraction: Proceed with the extraction as described in Protocol 1, step 2.

  • Washing: Wash the combined organic layers once with cold brine.

  • Drying, Concentration, and Purification: Proceed as described in Protocol 1, steps 4-6.

Scalability challenges in the production of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability challenges during the production of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Troubleshooting Guide

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, particularly in the 1,3-dipolar cycloaddition reaction. A common issue is the dimerization of the in situ generated nitrile oxide to form furoxans. To mitigate this, consider the following:

  • Slow Addition of Reagents: Adding the nitrile oxide precursor slowly can maintain a low concentration, favoring the desired cycloaddition over dimerization.

  • Stoichiometry Adjustment: Using a slight excess of the alkyne (propargyl alcohol) can help to trap the nitrile oxide as it is formed.

  • Temperature Optimization: Higher temperatures can sometimes promote dimerization. It is crucial to optimize the reaction temperature to balance reaction rate and byproduct formation.[1]

Q2: I am observing a significant amount of an isomeric byproduct in my reaction mixture, making purification difficult. How can I improve the regioselectivity?

A2: The formation of isomeric products is a common challenge in the synthesis of 3,5-disubstituted isoxazoles. Regioselectivity is influenced by both electronic and steric factors of the reactants.

  • Catalyst Choice: The choice of catalyst and solvent system can significantly influence the regioselectivity of the cycloaddition. Experimenting with different bases or catalysts may be necessary.

  • Solvent Effects: The polarity of the solvent can affect the transition state energies of the different cycloaddition pathways, thereby influencing the isomeric ratio. A solvent screen could identify conditions that favor the desired isomer.

Q3: The reaction time for the synthesis is very long, which is not ideal for large-scale production. Are there ways to accelerate the reaction?

A3: Long reaction times are a significant hurdle for scalability. The following approaches can be considered to reduce the reaction time:

  • Higher Temperatures: While this needs to be balanced against byproduct formation, carefully increasing the reaction temperature can significantly increase the reaction rate.

  • Alternative Energy Sources: The use of ultrasound irradiation has been shown to accelerate isoxazole synthesis, often leading to shorter reaction times and improved yields.[2]

  • Catalyst Screening: Investigating different catalysts, such as copper-based systems, might lead to a more active catalytic cycle and a faster reaction.

Q4: I am facing difficulties with the purification of the final product on a larger scale. What are the recommended methods?

A4: Scaling up purification requires a shift from standard laboratory techniques.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is often the most scalable purification method.

  • Large-Scale Chromatography: While flash chromatography is common in the lab, for industrial scale, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography might be more appropriate.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be a viable large-scale purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For this compound, this typically involves the reaction of a nitrile oxide precursor with propargyl alcohol. Another general method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: When scaling up, several safety aspects need to be considered:

  • Thermal Runaway: The cycloaddition reaction can be exothermic. On a large scale, heat dissipation becomes critical to prevent a thermal runaway. Proper reactor design and cooling systems are essential.

  • Handling of Reagents: Some reagents used in the synthesis, such as certain bases or solvents, can be hazardous. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, there is a risk of pressure build-up, especially with heating.[3] Pressure relief systems should be in place.

Q3: Can propargyl benzoate be used as a substitute for propargyl alcohol in the synthesis?

A3: Yes, propargyl benzoate can be used as a synthetic equivalent for propargyl alcohol.[3] This can be advantageous as it may alter the physical properties of the starting material and intermediates, potentially simplifying handling and purification. The resulting product, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, would then require a subsequent deprotection step to yield the desired hydroxymethyl group.

Data Presentation

ParameterValue/ConditionReference
Starting Material 1 Ethyl nitroacetate[1]
Starting Material 2 2-Propyn-1-ol (Propargyl alcohol)[1]
Catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO)[1]
Solvent Ethanol[1]
Temperature 80 °C[1]
Reaction Time 72 hours[1]
Yield 81%[1]
Purification Method Fast column chromatography[1]

Experimental Protocols

Synthesis of this compound [1]

This protocol is based on the reaction of ethyl nitroacetate and 2-propyn-1-ol.

Materials:

  • Ethyl nitroacetate

  • 2-Propyn-1-ol (Propargyl alcohol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Dichloromethane

  • Methanol

  • Silica gel

Procedure:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.194 g, 1.68 mmol) to the solution.

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting residue by fast column chromatography on silica gel.

  • Elute the column with a mixture of dichloromethane and methanol (with a methanol gradient from 0% to 6%).

  • The product, this compound, is obtained as an oil (2.32 g, 81% yield).

Visualizations

experimental_workflow reagents Combine Reactants: - Ethyl nitroacetate - 2-Propyn-1-ol - DABCO - Ethanol reaction Heat Reaction (80°C, 72h) reagents->reaction workup Workup: - Cool to RT - Concentrate under  reduced pressure reaction->workup purification Purification: - Fast column chromatography  (Silica gel, DCM/MeOH gradient) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? byproduct Byproduct Formation? start->byproduct Yes slow_reaction Slow Reaction? start->slow_reaction No check_stoichiometry Adjust Stoichiometry byproduct->check_stoichiometry Yes optimize_temp Optimize Temperature byproduct->optimize_temp Yes slow_addition Slow Reagent Addition byproduct->slow_addition Yes solvent_screen Solvent Screen for Regioselectivity byproduct->solvent_screen Isomeric Byproducts slow_reaction->optimize_temp Yes use_ultrasound Consider Ultrasound slow_reaction->use_ultrasound Yes catalyst_screen Catalyst Screening slow_reaction->catalyst_screen Yes solution Improved Synthesis slow_reaction->solution No check_stoichiometry->solution optimize_temp->solution slow_addition->solution solvent_screen->solution use_ultrasound->solution catalyst_screen->solution

Caption: Troubleshooting decision tree for scalability challenges.

References

Validation & Comparative

A Comparative Analysis of Ethyl 5-(Substituted)isoxazole-3-carboxylate Derivatives and First-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) underscores the urgent need for novel therapeutics. Among the promising new scaffolds, isoxazole derivatives have garnered significant attention. This guide provides a comparative overview of the in vitro activity of potent ethyl 5-(substituted)isoxazole-3-carboxylate derivatives against Mycobacterium tuberculosis (Mtb) versus the established first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.

Executive Summary:

Data Presentation: In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and cytotoxicity data for representative ethyl 5-(substituted)isoxazole-3-carboxylate derivatives from published studies, alongside the established activity of first-line anti-TB drugs.

Table 1: Anti-tubercular Activity of Ethyl 5-(Substituted)isoxazole-3-carboxylate Derivatives against M. tuberculosis H37Rv

Compound Class/DerivativeSubstitution at 5-PositionMIC (µg/mL)MIC (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/MIC)Reference
Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates 3,4-dichlorobenzyl substituent (Compound 5e)0.25->200>200[1][2]
5-phenyl-3-isoxazolecarboxylic acid ethyl esters Benzyloxy, benzylamino, and phenoxy derivatives-Nanomolar to low micromolar range>128 (Vero cells)High[3]
Mefloquine-isoxazole carboxylic esters 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)-0.9 (replicating Mtb), 12.2 (non-replicating Mtb)--[4]
Substituted Isoxazole Derivatives Varied aromatic aldehydes1-8---[5]

Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source abstracts.

Table 2: Anti-tubercular Activity of First-Line Drugs against Susceptible M. tuberculosis

DrugMechanism of ActionTypical MIC Range (µg/mL)
Isoniazid (INH) Inhibits mycolic acid synthesis, disrupting the cell wall.0.015 - 0.25
Rifampicin (RIF) Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.0.06 - 1.0
Pyrazinamide (PZA) Prodrug converted to pyrazinoic acid; disrupts membrane energetics.20 - 100 (at acidic pH)
Ethambutol (EMB) Inhibits arabinosyl transferases, interfering with cell wall synthesis.0.5 - 4.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used for determining anti-tubercular activity and cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for anti-tubercular activity.

a) Broth Microdilution Method (e.g., Microplate Alamar Blue Assay - MABA)

This method is widely used for its scalability and quantitative nature.

  • Preparation of Drug Plates: Test compounds are serially diluted in a 96-well microtiter plate using an appropriate growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared from a fresh culture. The turbidity is adjusted to a McFarland standard (typically 0.5), and then diluted to achieve a final concentration of approximately 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared inoculum is added to each well of the drug plate. The plate is sealed and incubated at 37°C for 7-14 days.

  • Reading Results: After incubation, a viability indicator, such as Alamar Blue (resazurin), is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.

b) Agar Dilution Method

This method involves incorporating the test compound directly into a solid growth medium.

  • Preparation of Drug-Containing Agar: Serial dilutions of the test compound are added to molten Middlebrook 7H10 or 7H11 agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared as described for the broth microdilution method.

  • Inoculation: A small volume of the bacterial suspension is spotted onto the surface of the agar plates.

  • Incubation: Plates are incubated at 37°C for 2-3 weeks, or until growth is visible on the drug-free control plate.

  • Reading Results: The MIC is the lowest concentration of the compound that inhibits more than 99% of the bacterial growth compared to the control plate.

Cytotoxicity Assays

Assessing the toxicity of novel compounds to mammalian cells is essential to determine their therapeutic window.

a) MTT Assay

This colorimetric assay measures cell metabolic activity.

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2, or RAW 264.7 macrophages) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.

b) Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH into the culture medium.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Supernatant Collection: After incubation, a portion of the cell culture supernatant is collected.

  • LDH Reaction: The collected supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured, and the amount of LDH released is quantified. The percentage of cytotoxicity is calculated relative to a maximum LDH release control.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for MIC determination and a simplified representation of the known signaling pathways targeted by first-line anti-TB drugs.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Test Compounds inoculate Inoculate Microtiter Plates with Bacteria and Compounds prep_compounds->inoculate prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate incubate Incubate at 37°C (7-21 days) inoculate->incubate add_indicator Add Viability Indicator (e.g., Alamar Blue) incubate->add_indicator read_results Read Results (Colorimetric Change) add_indicator->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

First_Line_Anti_TB_Drug_Targets cluster_cell Mycobacterium tuberculosis Cell cluster_mycolic Mycolic Acid Pathway cell_wall Cell Wall Synthesis rna_synthesis RNA Synthesis membrane_energy Membrane Energetics INH Isoniazid (INH) INH->cell_wall Inhibits InhA RIF Rifampicin (RIF) RIF->rna_synthesis Inhibits RNA Polymerase PZA Pyrazinamide (PZA) PZA->membrane_energy Disrupts Membrane Potential EMB Ethambutol (EMB) EMB->cell_wall Inhibits Arabinosyl Transferases

Caption: Simplified overview of first-line anti-TB drug targets.

Conclusion

The ethyl 5-(substituted)isoxazole-3-carboxylate scaffold represents a promising class of anti-tubercular agents. While the specific derivative with a hydroxymethyl group at the 5-position lacks reported data, the potent activity of derivatives with larger, lipophilic substituents at this position provides a clear direction for future structure-activity relationship studies. The most potent of these derivatives demonstrate comparable or superior in vitro activity to some first-line drugs and maintain efficacy against resistant strains. Further investigation into the mechanism of action, in vivo efficacy, and safety profile of these isoxazole derivatives is warranted to develop them into next-generation anti-TB therapies.

References

A Comparative Guide to Isoxazole Synthesis: 1,3-Dipolar Cycloaddition vs. β-Dicarbonyl Condensation

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, found in numerous natural products and synthetic drugs.[1][2][3] Its synthesis is a cornerstone of heterocyclic chemistry, with several methods developed over the years. This guide provides a head-to-head comparison of the two most prevalent methods for synthesizing the isoxazole ring: the Huisgen 1,3-Dipolar Cycloaddition and the classical condensation of β-dicarbonyl compounds with hydroxylamine.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, advantages, limitations, and experimental protocols for each method to aid in selecting the optimal synthetic strategy.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing the isoxazole ring.[4] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4][5][6] A key feature of this method is the in situ generation of the often unstable nitrile oxide intermediate from stable precursors like aldoximes or primary nitro compounds.[4]

Reaction Mechanism & Regioselectivity

The reaction is a concerted, pericyclic process where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a cycloaddition, leading to a high degree of stereospecificity.[4] The regioselectivity, which dictates the substitution pattern on the final isoxazole ring, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[4][7] Generally, the reaction of a nitrile oxide with a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole.[7] Copper(I) and Ruthenium catalysts are often employed to achieve high regioselectivity for 3,5-disubstituted products.[7]

Huisgen_1_3_Dipolar_Cycloaddition cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (e.g., NCS, Oxone®) TransitionState [3+2] Concerted Transition State NitrileOxide->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole Cyclization

Caption: Workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.
Advantages:

  • High Versatility: A wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.[4]

  • Mild Conditions: The reaction can often be carried out under mild, one-pot conditions.[4]

  • Good Regiocontrol: Generally provides high regioselectivity for 3,5-disubstituted isoxazoles, especially with terminal alkynes.[7]

  • Green Chemistry Approaches: Recent methods utilize green solvents like water or ionic liquids, and even solvent-free mechanochemical approaches.[8][9]

Disadvantages:
  • Challenging Regioisomers: The synthesis of 3,4-disubstituted isoxazoles can be challenging and may require alternative strategies.[7]

  • Nitrile Oxide Instability: While generated in situ, the stability of the nitrile oxide can be a factor.

Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[4][10][11] The reaction is straightforward but can suffer from a lack of regioselectivity when using unsymmetrical β-diketones.[4]

Reaction Mechanism & Regioselectivity

The mechanism involves a nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound.[4] Subsequent condensation and dehydration yield the isoxazole ring.[4][11] With unsymmetrical β-diketones, the initial attack can occur at either carbonyl group, leading to a mixture of regioisomers.[4]

However, modern adaptations using β-enamino diketones have transformed this method into a powerful tool for regioselective synthesis. The enamine moiety directs the initial attack of hydroxylamine to the ketone carbonyl, leading to a single major regioisomer.[4][12] The regiochemical outcome can be controlled by varying reaction conditions such as the solvent and the use of Lewis acids like BF₃·OEt₂.[7][10][12]

Claisen_Isoxazole_Synthesis cluster_diketone Classical Method (Poor Regiocontrol) cluster_enamino Modern Method (High Regiocontrol) Diketone Unsymmetrical β-Diketone AttackA Attack at C1 Diketone->AttackA AttackB Attack at C2 Diketone->AttackB Hydroxylamine1 Hydroxylamine Hydroxylamine1->AttackA Hydroxylamine1->AttackB Mixture Mixture of Regioisomers AttackA->Mixture Cyclization & Dehydration AttackB->Mixture EnaminoDiketone β-Enamino Diketone DirectedAttack Directed Attack at Ketone EnaminoDiketone->DirectedAttack Hydroxylamine2 Hydroxylamine Hydroxylamine2->DirectedAttack SingleIsomer Single Regioisomer DirectedAttack->SingleIsomer Cyclization & Dehydration

Caption: Reaction pathways for the Claisen isoxazole synthesis and its regiocontrol.
Advantages:

  • Readily Available Starting Materials: β-Dicarbonyl compounds are common and easily accessible reagents.[4]

  • Operational Simplicity: The reaction is often a straightforward condensation.[4]

  • Excellent Regiocontrol (with β-enamino diketones): Modern variations allow for the highly selective synthesis of specific regioisomers.[4][10][12]

Disadvantages:
  • Poor Regioselectivity (with β-diketones): The classical method with unsymmetrical β-diketones often results in difficult-to-separate mixtures of isomers.[4]

  • Harsh Conditions: Some traditional protocols may require harsh conditions, such as strong acids or bases and high temperatures.[4]

Quantitative Comparison of Synthesis Methods

The following table summarizes experimental data from published literature, showcasing the performance of each method across various substrates.

MethodSubstrate 1Substrate 2ConditionsYield (%)Time (h)Ref.
1,3-Dipolar Cycloaddition BenzaldehydePhenylacetyleneNCS, ChCl:urea DES, 50 °C854[4]
(E,Z)-N-hydroxy-4-nitrobenzimidoyl chloridePhenylacetyleneCu/Al₂O₃, Ball-milling, rt950.5[8]
4-MethoxybenzaldoximeEthyl propiolateNCS, Et₃N, CH₂Cl₂, rt9212[4]
β-Dicarbonyl Condensation AcetylacetoneHydroxylamine hydrochlorideEtOH, Reflux802[11]
Ethyl 2-acetyl-3-oxobutanoateHydroxylamine hydrochlorideNaOAc, EtOH/H₂O, rt7524[4]
β-enamino diketoneHydroxylamine hydrochlorideBF₃·OEt₂, Pyridine, MeCN, rt791-3[7][12]

Detailed Experimental Protocols

Protocol 1: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Isoxazole

This protocol describes the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and an alkyne in a deep eutectic solvent (DES).[4]

  • Oxime Formation: To a stirred solution of benzaldehyde (2.0 mmol) in a choline chloride:urea (ChCl:urea) deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (2.0 mmol) and sodium hydroxide (2.0 mmol). Stir the resulting mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (3.0 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add phenylacetylene (2.0 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diphenylisoxazole.

Protocol 2: Regioselective Condensation using a β-Enamino Diketone

This protocol details the synthesis of a 3,4-disubstituted isoxazole using a β-enamino diketone and a Lewis acid catalyst for regiocontrol.[7]

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Catalyst Addition: Add Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Purification: The crude product is purified by column chromatography to afford the desired 3,4-disubstituted isoxazole.

Conclusion

Both the 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl derivatives are highly effective methods for isoxazole synthesis, each with a distinct set of advantages.[4] The 1,3-dipolar cycloaddition offers great versatility and generally high regioselectivity for 3,5-disubstituted products under mild, often one-pot, conditions.[4] In contrast, the classical Claisen condensation with simple β-diketones is hampered by poor regiocontrol.[4] However, modern adaptations using β-enamino diketones have transformed this method into a powerful tool for the regioselective synthesis of various substituted isoxazoles, offering excellent control over the final product structure by simply tuning the reaction conditions.[4][10][12] The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required reaction scale.

References

Comparative Guide to the Biological Activity of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Anticancer Activity of Isoxazole Analogs

Several studies have highlighted the potential of isoxazole derivatives as anticancer agents. The primary mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Anticancer Activity
Compound ClassCell LineIC50 (µM)Reference
5-Methyl-3-phenylisoxazole-4–CarboxamidesB16-F1 (Melanoma)0.079 - 42.93[1]
Colo205 (Colon)9.179 (for compound 2a)[1]
HepG2 (Liver)7.55 (for compound 2a)[1]
Isoxazole-Piperazine HybridsHuh7 (Liver)0.3 - 3.7
Mahlavu (Liver)0.3 - 3.7
MCF-7 (Breast)0.3 - 3.7
3,5-Diarylisoxazole DerivativesPC3 (Prostate)-[2]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., B16-F1, Colo205, HepG2) are cultured in appropriate media, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and, after overnight adherence, are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Signaling Pathway: Akt/GSK3β/β-Catenin Pathway

One study on an isoxazole chalcone derivative identified its involvement in melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[4][5] This pathway is also crucial in cell proliferation and survival, and its modulation by isoxazole analogs could be a key mechanism in their anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PMPP Isoxazole Analog (e.g., PMPP) Akt Akt PMPP->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Phosphorylation & Degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Gene_Expression Target Gene Expression (e.g., Melanogenesis) TCF_LEF->Gene_Expression Promotes

Caption: Akt/GSK3β/β-Catenin signaling pathway potentially modulated by isoxazole analogs.

II. Antimycobacterial Activity of Isoxazole Analogs

Certain derivatives of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate have demonstrated promising activity against Mycobacterium tuberculosis, including drug-resistant strains.

Quantitative Data: Antimycobacterial Activity
Compound ClassStrainMIC (µg/mL)Reference
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesM. tuberculosis H37Rv0.25 - 16[6][7]
Drug-Resistant M. tuberculosisEquipotent to susceptible strains[6][7]
Experimental Protocol: Antimycobacterial Susceptibility Testing

Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared in a suitable broth medium, such as Middlebrook 7H9.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing the broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for several days to weeks, depending on the growth rate of the mycobacteria.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

III. Anti-inflammatory Activity of Isoxazole Analogs

The anti-inflammatory potential of isoxazole derivatives has been evaluated in various studies, often using in vivo models of inflammation.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values are not consistently reported across studies, many isoxazole derivatives have shown significant inhibition of inflammation in the carrageenan-induced paw edema model. For instance, some indolyl-isoxazoles exhibited a 36.6% to 73.7% reduction in edema.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the animal's hind paw. This induces a localized inflammatory response characterized by swelling (edema).

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group that received only the vehicle and carrageenan.[9][10][11][12]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization Compound_Admin Compound Administration (e.g., Oral, IP) Animal_Acclimatization->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

IV. Conclusion

The analogs of this compound represent a versatile scaffold with significant potential in drug discovery. The available data demonstrates promising anticancer, antimycobacterial, and anti-inflammatory activities. Further research, particularly focused on establishing a clear structure-activity relationship (SAR) and investigating the biological profile of the parent compound, is warranted to fully exploit the therapeutic potential of this chemical class. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and validate the biological activities of novel isoxazole derivatives.

References

Unveiling the Potency of Isoxazole-Based Inhibitors: A Comparative Analysis of Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of isoxazole-based inhibitors targeting key signaling pathways implicated in various diseases. We present a comprehensive validation of their mechanism of action, supported by experimental data, and a comparative analysis against established alternative inhibitors.

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This guide focuses on isoxazole-based inhibitors of three critical molecular targets: Heat Shock Protein 90 (HSP90), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Comparative Efficacy of Isoxazole-Based Inhibitors

The following tables summarize the inhibitory activities of representative isoxazole-based compounds against their respective targets, alongside data for well-established, non-isoxazole-based inhibitors. This quantitative data allows for a direct comparison of their potency.

Table 1: Comparison of HSP90 Inhibitors

CompoundClassTargetIC50Cell LineReference
NVP-AUY922 IsoxazoleHSP90< 100 nM41 NSCLC cell lines[1]
GeldanamycinAnsamycinHSP90~20-25 times more potent than 17-AAGSKBr3[2]
17-AAGGeldanamycin analogHSP9031 nM (for Her2 degradation)SKBr3[2]

Table 2: Comparison of COX-2 Inhibitors

CompoundClassTargetIC50Selectivity Index (COX-1/COX-2)Reference
Isoxazole Derivative (IXZ3) IsoxazoleCOX-20.95 µMSelective for COX-2[3][4]
CelecoxibPyrazoleCOX-2-Highly COX-2 specific[5]
RofecoxibFuranoneCOX-2-Selective for COX-2[6]

Table 3: Comparison of VEGFR2 Inhibitors

CompoundClassTargetIC50Cell LineReference
Isoxazole-based Carboxamide (Compound 8) IsoxazoleVEGFR225.7 nM-[7]
Isoxazole-based Hydrazone (Compound 10a) IsoxazoleVEGFR228.2 nM-[7]
SorafenibMulti-kinase inhibitorVEGFR2, etc.28.1 nM-[7]
Benzoxazole Derivative (Compound 12l) BenzoxazoleVEGFR297.38 nM-[8]

Validation of Mechanism of Action: Key Experimental Protocols

To validate the mechanism of action of these inhibitors, a series of biochemical and cell-based assays are employed. Below are detailed protocols for the key experiments cited in the validation process.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole-based inhibitor and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9][10][11][12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9][10]

Western Blot Analysis for Target Engagement

Western blotting is a technique used to detect specific proteins in a cell lysate and to assess changes in protein expression or post-translational modifications, such as phosphorylation, upon inhibitor treatment.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, HSP70, or β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

In Vitro Kinase/Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target protein.

Protocol (General):

  • Reaction Setup: In a microplate well, combine the purified enzyme (e.g., VEGFR2, COX-2) with the isoxazole-based inhibitor at various concentrations in an appropriate assay buffer.

  • Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ATP for kinases, arachidonic acid for COX).

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent readout).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Molecular Landscape

The following diagrams illustrate the signaling pathways targeted by the isoxazole-based inhibitors and a typical experimental workflow for their validation.

HSP90_Signaling_Pathway cluster_stress Cellular Stress cluster_hsp90 HSP90 Chaperone Cycle cluster_downstream Downstream Effects Stress Stress (e.g., Heat, Hypoxia) HSP90 HSP90 Stress->HSP90 induces ADP ADP + Pi HSP90->ADP Client_Protein_folded Folded (Active) Client Protein HSP90->Client_Protein_folded chaperones Proteasome Proteasomal Degradation HSP90->Proteasome degradation of unfolded client ATP ATP ATP->HSP90 Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->HSP90 Proliferation Cell Proliferation & Survival Client_Protein_folded->Proliferation Isoxazole_Inhibitor Isoxazole-based Inhibitor (e.g., NVP-AUY922) Isoxazole_Inhibitor->HSP90 inhibits ATP binding Apoptosis Apoptosis Proteasome->Apoptosis

Caption: HSP90 Signaling Pathway and Inhibition.

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_effects Physiological Effects Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 Stimuli->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2 inhibits

Caption: COX-2 Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_ligand Ligand Binding cluster_downstream Downstream Signaling cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation & Migration PLCg_PKC->Cell_Proliferation Isoxazole_Inhibitor Isoxazole-based VEGFR2 Inhibitor Isoxazole_Inhibitor->VEGFR2 inhibits kinase activity

Caption: VEGFR2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) Data_Analysis Data Analysis & Comparison Enzyme_Assay->Data_Analysis Cell_Culture Cancer Cell Culture Treatment Treat with Inhibitor Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Target Engagement (Western Blot) Treatment->Western_Blot MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for Inhibitor Validation.

References

A Comparative Guide to the Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and Other Isoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of isoxazole esters, key intermediates for further functionalization, is therefore of significant interest. This guide provides an objective comparison of synthetic routes to Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate and other notable isoxazole esters, supported by experimental data and detailed protocols.

Comparison of Synthetic Performance

The synthesis of isoxazole esters can be broadly categorized into two primary strategies: 1,3-dipolar cycloaddition reactions and condensation reactions of β-dicarbonyl compounds. The choice of method significantly impacts yield, reaction time, and substrate scope. Below is a comparative summary of the synthesis of this compound and other isoxazole esters.

ProductReactant 1Reactant 2Catalyst/BaseSolventReaction TimeYield (%)Reference
This compound Ethyl nitroacetate2-Propyn-1-olDABCOEthanol72 hours81%[1]
This compound (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetatePropargyl alcoholTriethylamineTetrahydrofuranOvernightNot specified[1]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Ethyl nitroacetatePropargyl benzoateNaOHWater/Ethanol16 hours86%[2]
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Ethyl β-pyrrolidinocrotonate1-NitropropanePhosphorus oxychloride/TriethylamineChloroformNot specified68-71%[3]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate 4-Nitroacetophenone / Diethyl oxalateHydroxylamine hydrochloride / SnCl₂Basic solution / Acetic acidEthanol / Ethyl acetate2 hrs + 4 hrs + reductionNot specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of key isoxazole esters are provided below to facilitate reproducibility and adaptation.

Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition[1]

Reactants:

  • Ethyl nitroacetate

  • 2-Propyn-1-ol (Propargyl alcohol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure:

  • In a pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.194 g, 1.68 mmol).

  • Seal the reaction tube and heat the mixture at 80 °C for 72 hours.

  • After completion, cool the reaction to room temperature and concentrate the mixture to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, using a dichloromethane and methanol gradient (0% to 6% methanol v/v), to yield this compound as an oil.

Protocol 2: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[2]

Reactants:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Water

  • Ethanol

Procedure:

  • To a mixture of propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4160 mg), and ethanol (1280 mg) in a sealed tube, add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol).

  • Stir the mixture vigorously at 60 °C for 16 hours.

  • Concentrate the reaction mixture.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1 containing 3% triethylamine) to give ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as a clear oil.

Protocol 3: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[3]

Reactants:

  • Ethyl β-pyrrolidinocrotonate

  • 1-Nitropropane

  • Triethylamine

  • Phosphorus oxychloride

  • Chloroform

Procedure:

  • Dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 L of chloroform in a three-necked flask.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a separatory funnel and wash with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.

  • Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Visualization of Isoxazole Esters in Drug Discovery Workflows

Isoxazole derivatives are pivotal in drug discovery, often acting as inhibitors of key signaling pathways. The following diagrams illustrate the general workflow for synthesizing these compounds and their role in targeting cellular pathways.

experimental_workflow Reactants Reactants (e.g., Ester, Alkyne) Synthesis Isoxazole Ester Synthesis (e.g., Cycloaddition) Reactants->Synthesis Reaction Purification Purification (Chromatography) Synthesis->Purification Crude Product Characterization Characterization (NMR, MS) Purification->Characterization Pure Product Bioassay Biological Assay Characterization->Bioassay Confirmed Structure

Caption: A generalized experimental workflow for the synthesis and evaluation of isoxazole esters.

signaling_pathway_inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse Isoxazole Isoxazole-based Inhibitor Isoxazole->Kinase2 Inhibition

Caption: Inhibition of a generic signaling pathway by an isoxazole-based compound.

References

Synergistic activity of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" derivatives with known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Unlocking Synergistic Potential: A Comparative Guide to Isoxazole Derivatives as Antibiotic Adjuvants

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach lies in the development of antibiotic adjuvants, compounds that can restore or enhance the efficacy of conventional antibiotics. This guide provides a comparative overview of the potential synergistic activity of isoxazole derivatives, with a focus on plausible effects of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" derivatives in combination with known antibiotics.

Disclaimer: Direct experimental data on the synergistic activity of "this compound" derivatives is not currently available in the public domain. The following guide is constructed based on published data for structurally related isoxazole derivatives that have demonstrated synergistic potential, particularly as β-lactamase inhibitors. The presented data should be interpreted as illustrative of the potential of this class of compounds.

Hypothesized Synergistic Activity Profile

Based on existing research on other isoxazole derivatives, it is plausible that derivatives of "this compound" could act as inhibitors of β-lactamase enzymes.[1][2] These enzymes are a primary mechanism of resistance in many bacteria, as they inactivate β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, these isoxazole derivatives could restore the activity of these antibiotics against resistant bacterial strains. Several isoxazole-containing compounds are already components of β-lactamase-resistant antibiotics.[3]

Quantitative Data on Synergistic Effects of Related Isoxazole Derivatives

To illustrate the potential for synergy, the following tables summarize data from a study on flavone and coumarin-based isoxazole derivatives tested for their ability to inhibit β-lactamases and restore the activity of ampicillin.

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin in Combination with Isoxazole Derivatives against β-Lactamase Producing E. coli

Isoxazole DerivativeMIC of Ampicillin Alone (µg/mL)MIC of Ampicillin with Isoxazole Derivative (10 µg/mL) (µg/mL)Fold Reduction in MIC
Flavone-Isoxazole 1256328
Flavone-Isoxazole 2256644
Coumarin-Isoxazole 12561616
Coumarin-Isoxazole 2256328

Data extrapolated from a study on flavone and coumarin-based isoxazole derivatives.[2]

Table 2: Fractional Inhibitory Concentration (FIC) Index of Ampicillin with Isoxazole Derivatives

Isoxazole DerivativeFIC of AmpicillinFIC of Isoxazole DerivativeFIC Index (ΣFIC)Interpretation
Flavone-Isoxazole 10.1250.50.625Additive
Coumarin-Isoxazole 10.06250.50.5625Additive

FIC Index ≤ 0.5 indicates synergy; > 0.5 and ≤ 4 indicates an additive or indifferent effect; > 4 indicates antagonism. Data is illustrative and based on related compounds.[2]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the synergistic activity of novel compounds with antibiotics.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

This method is used to quantify the synergistic, additive, or antagonistic effect of a combination of two antimicrobial agents.

  • Bacterial Strains and Culture Conditions: Clinically relevant bacterial strains expressing known resistance mechanisms (e.g., β-lactamase-producing E. coli, MRSA) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Preparation of Antimicrobial Agents: Stock solutions of the antibiotic and the isoxazole derivative are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate.

  • Assay Procedure: The dilutions are typically arranged in a checkerboard format, with the concentration of the antibiotic varying along the ordinate and the concentration of the isoxazole derivative varying along the abscissa. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth. The FIC index is calculated for each combination that inhibits growth using the formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone). The results are interpreted as synergy (FIC index ≤ 0.5), additivity/indifference (0.5 < FIC index ≤ 4), or antagonism (FIC index > 4).

Time-Kill Assay

This assay provides a dynamic picture of the antimicrobial effect of a drug combination over time.

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth.

  • Drug Exposure: The bacterial culture is exposed to the antibiotic alone, the isoxazole derivative alone, and the combination of both at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control without any drug is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Proposed Mechanism of Synergistic Action

The primary hypothesized mechanism for the synergistic activity of isoxazole derivatives with β-lactam antibiotics is the inhibition of β-lactamase enzymes.

G cluster_0 Bacterial Cell BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase BetaLactamase->BetaLactam Hydrolyzes InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Produces Isoxazole Isoxazole Derivative Isoxazole->BetaLactamase Inhibits G start Start: Synthesize Isoxazole Derivatives mic_single Determine MIC of Single Agents start->mic_single checkerboard Checkerboard Assay (FIC Index) mic_single->checkerboard time_kill Time-Kill Assay checkerboard->time_kill If Synergy/Additive mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) time_kill->mechanism end End: Identify Lead Synergistic Combination mechanism->end

References

In vitro efficacy of novel compounds derived from "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in various pharmacologically active compounds.[1][2] Derivatives of the isoxazole ring have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides an objective comparison of the in vitro efficacy of novel compounds derived from an "isoxazole-3-carboxylate" core, with a focus on their antimycobacterial potential. The data presented is supported by detailed experimental protocols to aid in the evaluation and future development of these promising therapeutic agents.

Comparative Analysis of Antimycobacterial Activity

A recent study explored a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which were developed by strategically modifying a known isoxazole-3-carboxylate-based antitubercular pharmacophore.[6] The in vitro efficacy of these compounds was evaluated against Mycobacterium tuberculosis (Mtb) H37Rv strains.[6]

Table 1: In Vitro Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate Derivatives [6]

Compound IDSubstituent on Benzyl RingMIC (μg/mL) against Mtb H37RvSelectivity Index (SI)
5e 3,4-dichloro0.25 >200
Other AnalogsVaried substitutions0.25 to 16>10
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that prevents visible growth of a bacterium.

  • SI (Selectivity Index): A ratio that measures the window of therapeutic efficacy; calculated as the cytotoxic concentration against a mammalian cell line divided by the minimum inhibitory concentration against the target pathogen. A higher SI is desirable.

The standout compound, 5e , featuring a 3,4-dichlorobenzyl substituent, demonstrated the most potent activity with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and a high Selectivity Index of over 200.[6] This compound also showed equipotent activity against drug-resistant Mtb strains and exhibited concentration-dependent bactericidal activity.[6] Furthermore, synergistic activity was observed when combined with Streptomycin.[6]

Experimental Protocols

The following methodologies were employed to determine the in vitro efficacy of the novel isoxazole derivatives.

1. Antimycobacterial Susceptibility Testing

The in vitro antimycobacterial activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a standardized assay.

  • Workflow for MIC Determination:

    • Mtb H37Rv cultures are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • The compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of Mtb H37Rv is added to each well.

    • Plates are incubated at 37°C for a specified period.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

2. Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line is evaluated.

  • Workflow for Cytotoxicity Assay:

    • Mammalian cells (e.g., Vero or HEK293T) are seeded in 96-well plates and incubated.

    • The cells are treated with various concentrations of the test compounds.

    • After an incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The concentration at which 50% of the cells are killed (CC50) is determined.

    • The Selectivity Index is then calculated as CC50 / MIC.

3. Time-Kill Kinetic Assay

This assay is performed to determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Workflow for Time-Kill Kinetics:

    • Mtb H37Rv cultures are treated with the test compound at various multiples of its MIC.

    • Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • The number of viable bacteria (colony-forming units, CFU/mL) in each aliquot is determined by plating on agar plates.

    • The rate of bacterial killing is then plotted over time.

Visualizing Experimental Workflows

Below are diagrams illustrating the key experimental processes used in the evaluation of these novel compounds.

G cluster_mic MIC Determination Workflow A Prepare serial dilutions of compounds in 96-well plate B Add standardized Mtb H37Rv inoculum A->B C Incubate at 37°C B->C D Observe for visible growth inhibition C->D E Determine MIC D->E G cluster_cytotoxicity Cytotoxicity Assay Workflow A Seed mammalian cells in 96-well plate B Treat cells with compound dilutions A->B C Incubate for 48-72 hours B->C D Assess cell viability (e.g., MTT assay) C->D E Calculate CC50 D->E G cluster_synergy Logical Relationship for Drug Synergy A Compound 5e C Combined Treatment A->C B Streptomycin B->C D Enhanced Antimycobacterial Effect C->D

References

Structure-activity relationship (SAR) studies of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isoxazole derivatives, with a focus on analogs of isoxazole-3-carboxylic acid esters and amides. While direct SAR studies on "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" derivatives are limited in publicly available literature, this guide draws parallels from closely related structures to inform future drug design and development.

Comparative Analysis of Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. The following tables summarize the quantitative data from SAR studies of different classes of isoxazole derivatives, highlighting key structural modifications that influence their potency.

Table 1: Isoxazole-based c-Jun N-terminal Kinase (JNK) Inhibitors [1]

CompoundR1 (Isoxazole C5-position)R2 (Aryl Group)JNK1 IC50 (nM)JNK3 IC50 (nM)p38 IC50 (nM)
A H4-Fluorophenyl100100200
B Methyl4-Fluorophenyl5050>1000
C Ethyl4-Fluorophenyl3030>1000
D H2,4-Difluorophenyl8080150

Caption: SAR of 4-Fluorophenyl isoxazoles as JNK inhibitors.[1]

Table 2: Isoxazole Carboxamides as Anticancer Agents Targeting VEGFR2 [2]

CompoundAr (Aryl Group at C5)R (Amide Substituent)% Growth Inhibition (HL-60 Leukemia)HepG2 IC50 (µM)
3c 4-Chlorophenyl3-Cyano-4-methylphenyl92.21>10
8 4-Chlorophenyl(4-Fluorophenyl)urea-0.84
10a 4-ChlorophenylHydrazone with 4-nitrobenzaldehyde-0.79
10c 4-MethoxyphenylHydrazone with 4-nitrobenzaldehyde-0.69
Sorafenib ---3.99

Caption: Anticancer activity of isoxazole-based carboxamides and related derivatives.[2]

Table 3: Isoxazole-3-Carboxamides as TRPV1 Antagonists [3]

CompoundR (Amide Substituent)hTRPV1 FLIPR IC50 (nM)rTRPV1 FLIPR IC50 (nM)
32 (1S, 3R)-3-Hydroxycyclohexyl1113
40 (1S, 3R)-3-(Methylamino)cyclohexyl89

Caption: SAR of isoxazole-3-carboxamide derivatives as TRPV1 antagonists.[3]

Structure-Activity Relationship Insights

From the presented data, several key SAR trends can be identified for isoxazole derivatives:

  • Substitution at C5: The substituent at the C5 position of the isoxazole ring plays a crucial role in determining both potency and selectivity. For JNK inhibitors, small alkyl groups at C5, such as methyl or ethyl, significantly enhance potency and selectivity against p38 kinase.[1] In the case of anticancer agents, an aryl group at C5 is a common feature, with its substitution pattern influencing activity against different cancer cell lines.[2]

  • Modifications of the Carboxamide/Carboxylate Group: The ester or amide functionality at the C3 position is a key interaction point. For TRPV1 antagonists, specific stereoisomers of cyclic amino alcohols attached to the carboxamide are essential for high potency.[3] For anticancer agents, converting the carbohydrazide at C3 into various ureates and hydrazones leads to potent VEGFR2 inhibitors.[2]

  • Aryl Substituents: The nature of the aryl groups attached to the isoxazole core or its side chains significantly impacts activity. For JNK inhibitors, a 4-fluorophenyl group was found to be favorable.[1] In the anticancer series, various substituted phenyl groups on the carboxamide moiety were explored, with a 3-cyano-4-methylphenyl group showing high growth inhibition in leukemia cells.[2]

Experimental Protocols

1. JNK and p38 Kinase Inhibition Assay [1]

The inhibitory activity of the compounds against JNK1, JNK3, and p38 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the respective kinase.

  • Kinase Reaction: Kinases, substrate peptide, and ATP were incubated with the test compounds in a kinase buffer.

  • Detection: After the reaction, a europium-labeled anti-phospho-specific antibody and allophycocyanin-streptavidin were added.

  • Measurement: The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

2. In Vitro Anticancer Activity Assay (MTT Assay) [4]

The cytotoxicity of the synthesized compounds against various cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was determined from the dose-response curves.

3. TRPV1 Antagonist Activity Assay (FLIPR) [3]

The potency of the compounds as TRPV1 antagonists was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay on cells stably expressing human or rat TRPV1.

  • Cell Loading: Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells were then incubated with various concentrations of the test compounds.

  • Agonist Challenge: After the incubation period, a known TRPV1 agonist (e.g., capsaicin) was added to stimulate calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration was measured as a change in fluorescence intensity using the FLIPR instrument.

  • IC50 Determination: The IC50 values were calculated as the concentration of the antagonist that produced a 50% inhibition of the agonist-induced response.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of JNK Inhibition

JNK_Inhibition_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) Inflammation, Apoptosis Inflammation, Apoptosis Transcription Factors (e.g., c-Jun)->Inflammation, Apoptosis Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->JNK

Caption: JNK signaling pathway and the point of intervention by isoxazole inhibitors.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis Synthesize Isoxazole Derivatives Synthesize Isoxazole Derivatives Cell Culture Cell Culture Synthesize Isoxazole Derivatives->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Identify Active Compounds Identify Active Compounds Data Analysis (IC50)->Identify Active Compounds Establish Structure-Activity Relationships Establish Structure-Activity Relationships Identify Active Compounds->Establish Structure-Activity Relationships

Caption: A typical workflow for the screening of novel anticancer compounds.

Logical Relationship in SAR Analysis

SAR_Logic Core_Scaffold Isoxazole-3-carboxylate/amide Modifications C5-Substituent C3-Side Chain Aryl Groups Core_Scaffold->Modifications Biological_Activity Potency (IC50) Selectivity Efficacy Modifications->Biological_Activity SAR_Insights {Key Structural Features for Activity} Biological_Activity->SAR_Insights

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

Comparative Herbicidal Activity of Isoxazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal performance of various isoxazole compounds, supported by experimental data. Isoxazole derivatives have emerged as a significant class of herbicides, primarily acting as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plastoquinone and carotenoid biosynthesis.[1][2][3][4][5] Inhibition of this enzyme leads to the characteristic bleaching of susceptible plant species, followed by growth cessation and death.[1][2]

Quantitative Comparison of Herbicidal Activity

The efficacy of isoxazole-based herbicides is typically quantified by metrics such as the concentration required for 50% growth reduction (GR50) or 50% inhibition of a target enzyme (IC50). The following tables summarize the herbicidal activity of selected isoxazole derivatives against various weed species, compiled from recent studies.

Compound IDWeed SpeciesGrowth StageApplication RateInhibition (%)Reference
I-26 Portulaca oleracea (Common Purslane)Pre-emergence10 mg/L100[6]
Abutilon theophrasti (Velvetleaf)Pre-emergence10 mg/L100[6]
Butachlor (Control) Portulaca oleracea (Common Purslane)Pre-emergence10 mg/L50[6]
Abutilon theophrasti (Velvetleaf)Pre-emergence10 mg/L50[6]
I-05 Echinochloa crus-galli (Barnyardgrass)Post-emergence150 g/haExcellent[6]
Abutilon theophrasti (Velvetleaf)Post-emergence150 g/haExcellent[6]
2-cyanoacrylates with isoxazole Rape (Brassica napus)Post-emergence75 g/haExcellent
Amaranth pigweed (Amaranthus retroflexus)Post-emergence75 g/haExcellent
N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy) acetamide Barnyard grass (Echinochloa crus-galli)Pre-emergence0.25-0.5 kg a.i./haStrong[7]
Large crabgrass (Digitaria sanguinalis)Pre-emergence0.25-0.5 kg a.i./haStrong[7]
Pale smartweed (Polygonum lapathifolium)Pre-emergence0.25-0.5 kg a.i./haStrong[7]
Slender amaranth (Amaranthus viridis)Pre-emergence0.25-0.5 kg a.i./haStrong[7]
Compound IDEnzymeIC50 / EC50 (µM)Reference
II-05 (ring-opened I-05) 4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05 (EC50)[6]
Mesotrione (Control) 4-hydroxyphenylpyruvate dioxygenase (HPPD)1.35 (EC50)[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicidal activity. Below are standardized protocols for pre-emergence and post-emergence bioassays.

Pre-Emergence Herbicidal Activity Bioassay

This assay evaluates the effect of a compound on weed seed germination and seedling emergence.

Materials:

  • Petri dishes (9 cm diameter) or plastic pots (200 mL)

  • Filter paper or sandy loam soil

  • Test weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Test compounds dissolved in an appropriate solvent (e.g., acetone)

  • Controlled environment growth chamber

Procedure:

  • Preparation of Test Medium: For Petri dish assays, line each dish with a layer of filter paper. For pot assays, fill each pot with a measured amount of sandy loam soil.

  • Herbicide Application: Apply a specific volume of the test compound solution evenly to the filter paper or soil surface to achieve the desired concentration. A solvent-only control should be included.

  • Seed Sowing: Place a predetermined number of weed seeds (e.g., 20-30) onto the treated filter paper or soil surface.

  • Incubation: Seal the Petri dishes with parafilm or place the pots in a growth chamber maintained at optimal conditions for weed growth (e.g., 25-28°C, 12-14 hour photoperiod, adequate humidity).

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition of germination and growth compared to the control. Determine the GR50 value if multiple concentrations are tested.

Post-Emergence Herbicidal Activity Bioassay

This assay assesses the efficacy of a compound on established weed seedlings.

Materials:

  • Plastic pots (200 mL) filled with sandy loam soil

  • Weed seedlings at the 2-3 leaf stage (e.g., Abutilon theophrasti, Setaria viridis)

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Laboratory sprayer

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Cultivation: Grow weed seeds in pots until they reach the 2-3 leaf stage.

  • Herbicide Application: Spray the seedlings uniformly with the test compound formulation at various application rates (e.g., g/ha). Include a formulation blank as a control.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) using a rating scale (0% = no effect, 100% = complete kill). Measure the fresh or dry weight of the above-ground plant material.

  • Analysis: Calculate the percent growth reduction compared to the control. Determine the GR50 value from the dose-response curve.

Visualizing the Mode of Action and Experimental Workflow

To better understand the mechanism and experimental design, the following diagrams are provided.

HPPD_Inhibition_Pathway cluster_pathway Biochemical Pathway cluster_inhibitor Herbicide Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Isoxazole Isoxazole Herbicide Inhibition Inhibition Isoxazole->Inhibition Inhibition->HGA Blocks Conversion

Caption: HPPD Inhibition Signaling Pathway.

Experimental_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay cluster_analysis Data Analysis Prep_Pre Prepare Test Medium (Petri Dish/Pot) Apply_Pre Apply Isoxazole Compound Prep_Pre->Apply_Pre Sow_Seeds Sow Weed Seeds Apply_Pre->Sow_Seeds Incubate_Pre Incubate (7-14 days) Sow_Seeds->Incubate_Pre Assess_Pre Assess Germination & Seedling Growth Incubate_Pre->Assess_Pre Analysis Calculate % Inhibition Determine GR50/IC50 Assess_Pre->Analysis Grow_Plants Grow Weeds to 2-3 Leaf Stage Apply_Post Spray Seedlings with Isoxazole Compound Grow_Plants->Apply_Post Incubate_Post Incubate (14-21 days) Apply_Post->Incubate_Post Assess_Post Assess Injury & Biomass Incubate_Post->Assess_Post Assess_Post->Analysis

Caption: Herbicidal Activity Experimental Workflow.

References

A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is of paramount importance. This five-membered heterocycle is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficiency and selectivity of isoxazole synthesis are heavily dependent on the catalytic system employed. This guide provides an objective, data-driven comparison of common transition metal catalysts—namely copper, palladium, and gold—used in the construction of the isoxazole ring.

Catalyst Performance Comparison

The choice of catalyst dictates the reaction pathway, substrate scope, and overall efficiency of isoxazole synthesis. The following table summarizes quantitative data from key studies, offering a clear comparison of catalyst performance under various conditions.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Copper
CuIPropargyl-substituted dihydroisoindolin-1-one, Phenylnitrile oxide[3+2] Dipolar Cycloaddition10Toluene1106-885[1]
Palladium
Pd(TFA)₂N-phenoxyacetamide, p-TolualdehydeC–H Activation / [4+1] Annulation10t-AmOH601285[2][3]
Pd(TFA)₂N-phenoxyacetamide, IsobutyraldehydeC–H Activation / [4+1] Annulation10t-AmOH601240[2][3]
Gold
AuCl₃1,3-diphenylprop-2-yn-1-one oximeCycloisomerization1Dichloromethane300.593[4][5]
AuCl₃1-(p-tolyl)prop-2-yn-1-one oximeCycloisomerization1Dichloromethane30192[4][5]

Catalytic Strategies and Mechanisms

Different metal catalysts activate unique reaction pathways to construct the isoxazole ring. Copper catalysts are renowned for their utility in [3+2] cycloaddition reactions, palladium excels in C-H activation and annulation strategies, while gold catalysts efficiently promote cycloisomerization reactions.

Catalytic_Pathways_for_Isoxazole_Synthesis cluster_Cu Copper-Catalyzed cluster_Pd Palladium-Catalyzed cluster_Au Gold-Catalyzed Cu_Start Alkyne + Nitrile Oxide Cu_Cat Cu(I) Catalyst Cu_Start->Cu_Cat [3+2] Cycloaddition Cu_Product 3,5-Disubstituted Isoxazole Cu_Cat->Cu_Product Pd_Start N-Phenoxyacetamide + Aldehyde Pd_Cat Pd(II) Catalyst Pd_Start->Pd_Cat C-H Activation/ [4+1] Annulation Pd_Product Benzo[d]isoxazole Pd_Cat->Pd_Product Au_Start α,β-Acetylenic Oxime Au_Cat Au(III) Catalyst Au_Start->Au_Cat 5-endo-dig Cycloisomerization Au_Product Substituted Isoxazole Au_Cat->Au_Product

Caption: Key catalytic pathways for isoxazole synthesis.
Copper-Catalyzed [3+2] Dipolar Cycloaddition

Copper(I) catalysis is a highly reliable method for the synthesis of 3,5-disubstituted isoxazoles.[1][6] This approach involves the [3+2] cycloaddition of a terminal alkyne and a nitrile oxide, which can be generated in situ.[1][6] The use of a CuI catalyst significantly improves yields compared to uncatalyzed reactions and shortens reaction times.[1][6] This method is valued for its high regioselectivity.[1]

Palladium-Catalyzed C–H Activation and Annulation

Palladium catalysis enables novel synthetic routes, such as the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[2][7] This method proceeds via C-H bond activation ortho to the phenol-derived O-N bond, allowing for the simultaneous construction of C-C and C=N bonds.[2] This strategy has been successfully applied to the synthesis of active pharmaceutical intermediates.[2][7] The reaction demonstrates a broad substrate scope, accommodating various aromatic and aliphatic aldehydes, although yields can vary significantly depending on the aldehyde's structure.[2]

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly AuCl₃, are highly effective in promoting the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles.[4][5] This methodology is notable for its mild reaction conditions, very short reaction times (often under an hour), and excellent yields (frequently exceeding 90%).[4][5] The reaction proceeds via π-activation of the alkyne by the carbophilic gold catalyst, followed by a 5-endo-dig cyclization.[4] A key advantage is the ability to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate acetylenic oxime precursor.[4][5]

Experimental Workflow and Catalyst Selection

The selection of an appropriate catalyst and the optimization of reaction conditions are critical for a successful synthesis. A general workflow can guide researchers in this process, from initial substrate selection to final product purification.

Experimental_Workflow sub_selection Substrate Selection (e.g., Alkyne, Oxime, Amide) cat_choice Catalyst Choice (Cu, Pd, Au based on desired pathway) sub_selection->cat_choice Define Strategy optimization Reaction Optimization (Solvent, Temp, Time, Loading) cat_choice->optimization Screening reaction Perform Reaction under Inert Atmosphere optimization->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for catalyst selection and isoxazole synthesis.

Detailed Experimental Protocols

The following are representative experimental procedures for each catalytic system, adapted from the cited literature.

Protocol 1: Copper-Catalyzed [3+2] Dipolar Cycloaddition[1]

A mixture of ethyl 2-benzyl-1-(prop-2-yn-1-yl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate (1 equivalent), the corresponding arylnitrile oxide (1.2 equivalents), and CuI (10 mol%) in toluene is stirred in a sealed tube at 110 °C for 6–8 hours. After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Palladium-Catalyzed C–H Activation/[4+1] Annulation[3]

To an oven-dried Schlenk tube are added N-phenoxyacetamide (1 equivalent), Pd(TFA)₂ (10 mol%), and an aldehyde (2 equivalents). The tube is evacuated and backfilled with nitrogen. Tert-amyl alcohol (t-AmOH) is added, followed by tert-butyl hydroperoxide (TBHP, 2.5 equivalents). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes[4][8]

To a solution of the α,β-acetylenic oxime (1 equivalent) in dichloromethane (DCM), AuCl₃ (1 mol%) is added. The reaction mixture is stirred at 30 °C under a nitrogen atmosphere for 30-60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the corresponding isoxazole.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Protective gloves: Chemical-resistant gloves are mandatory.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye/face protection: Safety glasses with side shields or goggles are required. A face shield may be necessary for larger quantities.[1]

Quantitative Data

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC7H9NO4[1]
Molecular Weight171.15 g/mol [1]
Purity≥90% or 95%[2]
Acute Oral ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the immediate and essential steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical and will not leak.

2. Handling Spills:

  • In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or earth).

  • Do not use combustible materials, such as sawdust, to absorb the spill.

  • Collect the absorbent material and place it in a suitable, closed container for disposal.[1]

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4. Final Disposal:

  • Dispose of the waste container and its contents through a licensed and approved waste disposal company.[2]

  • It is crucial that this material is not released into the environment.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe collect_waste Collect in a Designated, Labeled Container ppe->collect_waste handle_spill For Spills: Absorb with Inert Material ppe->handle_spill store_container Store Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_container collect_spill Collect Absorbed Spill into a Labeled Container handle_spill->collect_spill collect_spill->store_container professional_disposal Transfer to an Approved Waste Disposal Facility store_container->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Profile and Hazards:

This compound is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15.[1] It is classified as hazardous and requires careful handling.[2] The primary hazards associated with this compound are:

  • Harmful if swallowed [1][3]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [2][3]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and eye contact, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1][4]Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and removed carefully to avoid contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]Minimizes inhalation of vapors, which may cause respiratory tract irritation.[2][3]
Body Protection A lab coat or apron, long pants, and closed-toe shoes are mandatory.[4]Provides an additional layer of protection against accidental spills and contamination.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize risk and maintain the integrity of this compound.

Handling Procedures:

  • Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[4] Ensure all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be in close proximity to the workstation.[1]

  • Work Area: Conduct all work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale the substance.[2] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[2]

  • Spill Management: In case of a spill, use an inert absorbent material (e.g., vermiculite, sand) for containment.[5] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.[5]

Storage Procedures:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

  • Waste Identification and Segregation: Clearly label the waste container as "Hazardous Waste: this compound".[5] Segregate this waste from other chemical waste streams to prevent incompatible reactions.[5]

  • Waste Collection and Containment: Use a designated, leak-proof, and chemically compatible container for waste collection.[5] Keep the container tightly closed when not in use.[5]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5] Follow all institutional and local regulations for hazardous waste disposal.[2][5]

Experimental Protocol: Hypothetical Synthesis Reaction

This protocol describes a hypothetical use of this compound in a laboratory synthesis.

Objective: To synthesize a derivative of this compound.

Materials:

  • This compound

  • Reagent X

  • Solvent Y

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Appropriate glassware for workup and purification

Procedure:

  • Set up the reaction apparatus in a chemical fume hood.

  • Charge a round-bottom flask with this compound and Solvent Y.

  • Begin stirring the solution.

  • Slowly add Reagent X to the reaction mixture.

  • Attach the condenser and begin heating the reaction to the desired temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to separate the product from the reaction mixture.

  • Dry the organic layer over an appropriate drying agent.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product using a suitable technique (e.g., column chromatography, recrystallization).

  • Characterize the purified product to confirm its identity and purity.

  • Dispose of all chemical waste according to the disposal plan outlined above.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Weigh Chemical c->d e Perform Experiment d->e f Monitor Reaction e->f g Quench Reaction f->g h Segregate Waste g->h i Decontaminate Glassware h->i j Dispose of Waste i->j

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.